Dehydro Nifedipine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHJQGNGLQJPF-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661880 | |
| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125464-52-0 | |
| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydro Nifedipine-d6: A Technical Guide for Researchers
This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Dehydro Nifedipine-d6. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in nifedipine (B1678770) and its metabolites.
Core Chemical Properties and Structure
This compound is the deuterated analog of Dehydro Nifedipine, the primary metabolite of the calcium channel blocker, Nifedipine. Its use as an internal standard in pharmacokinetic and metabolic studies is well-established due to its mass difference from the non-deuterated form, allowing for precise quantification via mass spectrometry.
Chemical Structure
The chemical structure of this compound is characterized by a pyridine (B92270) ring, a nitrophenyl group, and two deuterated methyl ester groups.
Table 1: Structural Information for this compound
| Identifier | Value |
| IUPAC Name | bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |
| Synonyms | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester, Dehydronifedipine-d6 |
| SMILES | O=C(C1=C(C2=CC=CC=C2--INVALID-LINK--=O)C(C(OC([2H])([2H])[2H])=O)=C(C)N=C1C)OC([2H])([2H])[2H]) |
| InChI | InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3 |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 125464-52-0 |
| Molecular Formula | C₁₇H₁₀D₆N₂O₆ |
| Molecular Weight | 350.36 g/mol |
| Appearance | Pale Yellow to Yellow Solid |
| Melting Point | 97-99 °C |
| Solubility | Slightly soluble in Chloroform and Methanol. |
| Storage Temperature | -20°C Freezer |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its application in analytical procedures.
Synthesis of this compound via Hantzsch Dihydropyridine (B1217469) Synthesis
The synthesis of this compound can be achieved through a modification of the classical Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. To introduce the deuterium (B1214612) labels, a deuterated β-ketoester is used.
Materials:
-
Methyl-d3 acetoacetate (B1235776) (CD₃COCH₂COOCH₃)
-
Ammonia (B1221849) (aqueous solution, e.g., 28-30%)
-
Methanol
-
Oxidizing agent (e.g., manganese dioxide, MnO₂)
-
Appropriate glassware for reflux and filtration
-
Purification system (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (1 equivalent), methyl-d3 acetoacetate (2 equivalents), and a slight excess of ammonia in methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Formation of Dihydropyridine Intermediate: The initial product of this reaction is the deuterated 1,4-dihydropyridine (B1200194) analog of nifedipine.
-
Oxidation: After the initial reaction is complete, cool the mixture and add an oxidizing agent, such as manganese dioxide, to aromatize the dihydropyridine ring to the pyridine ring of this compound.
-
Work-up and Purification: After the oxidation is complete, filter the reaction mixture to remove the oxidizing agent. The solvent is then removed under reduced pressure. The crude product is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantification of Nifedipine and Dehydro Nifedipine in Human Plasma using LC-MS/MS
This compound is commonly used as an internal standard for the accurate quantification of nifedipine and its primary metabolite, Dehydro Nifedipine, in biological matrices. The following is a representative protocol for this application.
Materials and Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reversed-phase HPLC column (e.g., 50 mm x 2.1 mm, 3 µm particle size)
-
Human plasma samples
-
Nifedipine and Dehydro Nifedipine analytical standards
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or Ammonium (B1175870) acetate
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of nifedipine, Dehydro Nifedipine, and this compound in methanol. Serially dilute the stock solutions to prepare calibration standards and QC samples at various concentrations by spiking into blank human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard, this compound, at a fixed concentration.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program to separate nifedipine, Dehydro Nifedipine, and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for nifedipine, Dehydro Nifedipine, and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentrations of nifedipine and Dehydro Nifedipine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualized Pathways and Workflows
The following diagrams illustrate the metabolic pathway of nifedipine and a typical experimental workflow for its analysis.
Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine.
Caption: Analytical workflow for plasma sample analysis.
An In-depth Technical Guide to the Synthesis and Characterization of Dehydro Nifedipine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydro Nifedipine-d6 is the stable isotope-labeled form of Dehydro Nifedipine (B1678770), the primary metabolite of the widely used calcium channel blocker, Nifedipine. Its principal application is as an internal standard in bioanalytical studies, particularly in pharmacokinetic and drug metabolism assays, where it ensures accuracy and precision in the quantification of Nifedipine and its metabolites by mass spectrometry. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, detailed protocols for its characterization, and relevant physicochemical data.
Introduction
Nifedipine is a dihydropyridine (B1217469) calcium channel blocker used extensively in the treatment of hypertension and angina.[1][2] In humans, it is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme through an oxidation reaction that converts the dihydropyridine ring into a pyridine (B92270) ring, forming Dehydro Nifedipine.[3][4] To accurately study the pharmacokinetics of Nifedipine, a reliable internal standard is crucial for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, with its six deuterium (B1214612) atoms on the methyl ester groups, serves as an ideal internal standard due to its chemical similarity to the analyte and its distinct mass, which allows for clear differentiation in mass spectrometric analyses.
Metabolic Pathway of Nifedipine
The biotransformation of Nifedipine to its major metabolite, Dehydro Nifedipine, is a critical pathway in its clearance from the body. This oxidation is catalyzed almost exclusively by CYP3A4 enzymes in the liver.
Caption: Metabolic oxidation of Nifedipine to Dehydro Nifedipine via CYP3A4.
Synthesis of this compound
-
Step 1: Hantzsch Synthesis of Nifedipine-d6. This classic multi-component reaction involves the condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (two equivalents of methyl-d3 acetoacetate), and an ammonia (B1221849) source to form the dihydropyridine ring of Nifedipine-d6.
-
Step 2: Oxidation to this compound. The synthesized Nifedipine-d6 is then oxidized to form the aromatic pyridine ring of this compound. Various oxidizing agents can be used, with calcium hypochlorite (B82951) reported to be effective for this transformation.[4]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 2.1.1: Synthesis of Nifedipine-d6
-
To a round-bottom flask, add 2-nitrobenzaldehyde (1 equivalent) and methyl-d3 acetoacetate (2.2 equivalents) in a suitable solvent such as isopropanol.
-
Add a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) (1.2 equivalents).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the resulting yellow solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield crude Nifedipine-d6.
-
The crude product can be further purified by recrystallization from ethanol (B145695) or methanol (B129727).
Protocol 2.1.2: Oxidation of Nifedipine-d6 to this compound
-
Dissolve the synthesized Nifedipine-d6 (1 equivalent) in a biphasic solvent system, such as ethyl acetate (B1210297) and water (1:1 v/v).[4]
-
Add calcium hypochlorite (Ca(OCl)₂) (1.5 - 2.0 equivalents) portion-wise to the stirring mixture at room temperature.
-
Stir vigorously for 15-30 minutes. The reaction is typically rapid and can be monitored by TLC for the disappearance of the Nifedipine-d6 spot.[4]
-
After completion, separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica (B1680970) gel to obtain pure this compound.
Characterization
The synthesized this compound must be rigorously characterized to confirm its identity, purity, and structure. The primary techniques employed are mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
Physicochemical and Spectroscopic Data
The following tables summarize the key properties and expected analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester | [5] |
| CAS Number | 125464-52-0 | [5] |
| Molecular Formula | C₁₇H₁₀D₆N₂O₆ | [5] |
| Molecular Weight | 350.36 g/mol | [5] |
| Unlabeled MW | 344.32 g/mol | [6] |
Table 2: Mass Spectrometry Data (Predicted)
| Parameter | Value | Description |
| Ionization Mode | ESI / APCI (Positive) | Electrospray or Atmospheric Pressure Chemical Ionization |
| Precursor Ion [M+H]⁺ | m/z 351.4 | Corresponds to the protonated molecule |
| Major Fragment Ion | m/z 315.4 | Proposed loss of deuterated methanol (CD₃OH, 36 Da) |
| MRM Transition | 351.4 → 315.4 | Multiple Reaction Monitoring transition for quantification |
Table 3: NMR Spectroscopic Data (Predicted)
Note: Specific experimental NMR data for this compound is not available in the reviewed literature. The chemical shifts for the unlabeled analogue, Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, would need to be determined experimentally and would show characteristic signals for the aromatic protons of the nitrophenyl and pyridine rings, and a singlet for the two methyl groups on the pyridine ring. The key feature for the deuterated compound would be the absence of the methoxy (B1213986) proton signal (~3.6-3.8 ppm) in the ¹H NMR spectrum and a corresponding triplet in the ¹³C NMR spectrum for the -CD₃ carbons.
Analytical Characterization Workflow
A typical workflow for the characterization and quantification of this compound in a biological matrix involves sample preparation followed by instrumental analysis.
Caption: General workflow for bioanalysis using this compound.
Characterization Protocols
Protocol 3.3.1: LC-MS/MS Analysis
This protocol is adapted from established methods for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.[3][4]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a phenyl-modified silica SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Load 0.5 mL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Dehydro Nifedipine (Analyte): m/z 345.3 → [Fragment Ion]
-
This compound (IS): m/z 351.4 → 315.4 (Predicted)
-
-
Optimize collision energy and other source parameters to achieve maximum signal intensity.
-
Table 4: Summary of a Validated LC-MS/MS Method Performance
| Parameter | Nifedipine | Dehydro Nifedipine | Reference |
| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL | [3] |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL | [3] |
| Extraction Recovery | 81.3 - 89.1% | 71.6 - 80.4% | [3] |
| Inter-day Precision | < 15% | < 15% | [3] |
Protocol 3.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum to confirm the absence of the methyl ester protons and to verify the signals corresponding to the aromatic and pyridine-methyl protons.
-
Acquire a ¹³C NMR spectrum to identify all carbon environments. The deuterated methyl carbons (-CD₃) should appear as a multiplet (typically a triplet) due to C-D coupling.
-
Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the complete structural assignment.
Conclusion
This compound is an indispensable tool for drug development professionals engaged in the study of Nifedipine. While a direct synthesis protocol is not published, this guide outlines a robust and feasible synthetic strategy based on the Hantzsch reaction and subsequent oxidation. The detailed characterization protocols, particularly for LC-MS/MS, provide a clear framework for researchers to verify the identity and purity of the synthesized material and to develop validated bioanalytical methods. The data and workflows presented herein serve as a comprehensive technical resource for the synthesis, characterization, and application of this critical internal standard.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nifedipine EP Impurity A | 67035-22-7 | SynZeal [synzeal.com]
An In-depth Technical Guide to Dehydro Nifedipine-d6 (CAS Number: 125464-52-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dehydro Nifedipine-d6, a deuterated analog of a primary metabolite of Nifedipine (B1678770). This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.
Introduction
This compound is the isotopically labeled form of Dehydro Nifedipine, the main metabolite of Nifedipine. Nifedipine is a calcium channel blocker widely used in the treatment of hypertension and angina. The "d6" designation signifies the presence of six deuterium (B1214612) atoms, which makes this compound an ideal internal standard for bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Nifedipine and its metabolites in biological matrices.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 125464-52-0 | [1][2] |
| Molecular Formula | C₁₇H₁₀D₆N₂O₆ | [2] |
| Molecular Weight | 350.36 g/mol | [2] |
| Appearance | Yellow Solid | [3] |
| Purity | >95% (HPLC) | [2] |
| Storage Temperature | -20°C | [2] |
| Synonyms | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester, Oxidized nifedipine-d6 | [4] |
Pharmacokinetics of Nifedipine and the Role of this compound
Nifedipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver, leading to the formation of Dehydro Nifedipine.[5][6][7] Understanding the pharmacokinetics of Nifedipine is crucial for interpreting drug metabolism and drug-drug interaction studies. This compound serves as a critical tool in these analyses.
| Pharmacokinetic Parameter (Nifedipine) | Value | Reference |
| Bioavailability | 45-77% | [5][8] |
| Protein Binding | 92-98% | [5] |
| Volume of Distribution (steady state) | 0.62-0.77 L/kg | [5] |
| Elimination Half-Life | ~2 hours | [5] |
| Total Body Clearance | 450-700 mL/min | [5] |
| Primary Metabolizing Enzyme | CYP3A4 | [5][6][7] |
| Primary Metabolite | Dehydro Nifedipine | [5][7][9] |
| Excretion | 60-80% as inactive metabolites in urine | [5][6] |
Experimental Protocols
The following sections detail methodologies for the quantification of Nifedipine in human plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a common method for extracting Nifedipine and its metabolites from a plasma matrix.
-
Plasma Preparation : Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking : To 0.5 mL of plasma, add 50 µL of the internal standard working solution (this compound in methanol).
-
Alkalinization : Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.[10]
-
SPE Cartridge Conditioning : Condition an Oasis HLB (30 mg/mL) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[10]
-
Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution : Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Analytical Method: LC-MS/MS
This section provides a detailed protocol for the simultaneous determination of Nifedipine and its metabolites using liquid chromatography-tandem mass spectrometry.
| Parameter | Condition | Reference |
| HPLC System | Shimadzu or equivalent | [10] |
| Column | Purospher C18 (150 mm x 4.6 mm, 5 µm) or equivalent | [10] |
| Mobile Phase | 2 mM Ammonium Acetate (pH 3.0 with formic acid) and Acetonitrile (80:20, v/v) | [10] |
| Flow Rate | 0.6 mL/min | [10] |
| Injection Volume | 10 µL | [10] |
| Column Temperature | Room Temperature | [10] |
| Run Time | ~2.5 minutes | [9] |
| Parameter | Condition | Reference |
| Mass Spectrometer | Triple quadrupole mass spectrometer | [4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9][10] |
| MRM Transitions | Nifedipine: m/z 347.2 → 315.1this compound: m/z 353.2 → 318.2 | [4] |
| Ion Source Temperature | 500°C | |
| IonSpray Voltage | 5500 V | |
| Curtain Gas | 20 psi | |
| Collision Gas | 6 psi |
Visualizations
The following diagrams illustrate key processes related to the use of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | TRC-D229802-10MG | LGC Standards [lgcstandards.com]
- 3. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Dehydro Nifedipine-d6: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Nifedipine-d6 is the deuterated analog of Dehydro Nifedipine, the primary metabolite of the widely used calcium channel blocker, Nifedipine.[1][2][3] This stable isotope-labeled compound serves as an invaluable tool in pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies. Its primary application is as an internal standard for the accurate quantification of Nifedipine and its metabolites in biological matrices, such as human plasma, using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The incorporation of six deuterium (B1214612) atoms provides a distinct mass difference, enabling precise differentiation from the unlabeled endogenous compounds without altering the chemical properties significantly.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the tables below.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate-d6 | [2] |
| Synonyms | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester; B 4759-d6 | [2] |
| CAS Number | 125464-52-0 | [2] |
| Molecular Formula | C₁₇H₁₀D₆N₂O₆ | [2] |
| Molecular Weight | 350.358 g/mol | [2] |
| Appearance | Yellow Solid | [2] |
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 97-99°C | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [2] |
| Storage Temperature | -20°C in a freezer | [2] |
Metabolic Pathway of Nifedipine to Dehydro Nifedipine
Nifedipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its pyridine (B92270) analog, Dehydro Nifedipine. This metabolic process is a key determinant of Nifedipine's bioavailability and clearance from the body. Understanding this pathway is essential for interpreting pharmacokinetic data and for the rational use of this compound as an internal standard.
Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine by CYP3A4.
Experimental Protocols
Quantification of Nifedipine and Dehydro Nifedipine in Human Plasma by LC-MS/MS
This protocol is a composite based on several published methods for the analysis of Nifedipine and its metabolites.
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add an appropriate amount of this compound solution as an internal standard.
-
Vortex the sample to ensure thorough mixing.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes (Nifedipine and Dehydro Nifedipine) and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Nifedipine, Dehydro Nifedipine, and this compound.
-
3. Data Analysis
-
Quantify the concentrations of Nifedipine and Dehydro Nifedipine by calculating the peak area ratios of the analytes to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of the analytes and the internal standard to determine the concentrations in the unknown plasma samples.
Caption: General workflow for the quantification of Nifedipine.
Conclusion
This compound is an essential analytical tool for the accurate and reliable quantification of Nifedipine and its primary metabolite in biological samples. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, make it indispensable for pharmacokinetic studies and therapeutic drug monitoring. The provided information and protocols offer a foundational guide for researchers and professionals in the field of drug development and analysis.
References
Dehydro Nifedipine-d6 as a Metabolite of Nifedipine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. The primary metabolic pathway involves the oxidation of Nifedipine to Dehydro Nifedipine, a pharmacologically inactive pyridine (B92270) derivative. This transformation is chiefly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the dynamics of this metabolic process is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
Dehydro Nifedipine-d6 is the stable isotope-labeled (deuterated) analogue of the primary metabolite. Its chemical identity to the endogenous metabolite, with a distinct mass difference, makes it an ideal internal standard for bioanalytical quantification. The use of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays is the gold standard for pharmacokinetic and drug metabolism studies, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1]
This technical guide provides a comprehensive overview of this compound in the context of Nifedipine metabolism. It details the metabolic pathway, the analytical methodologies for quantification, relevant signaling pathways, and experimental protocols for in vitro and in vivo studies.
Physicochemical Properties of Nifedipine and its Deuterated Metabolite
A clear understanding of the physicochemical properties of the parent drug and its deuterated metabolite is fundamental for the development of robust analytical methods.
| Property | Nifedipine | This compound | Reference(s) |
| Chemical Name | dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester | |
| CAS Number | 21829-25-4 | 125464-52-0 | |
| Molecular Formula | C₁₇H₁₈N₂O₆ | C₁₇H₁₀D₆N₂O₆ | |
| Molecular Weight | 346.33 g/mol | 350.36 g/mol | |
| Appearance | Yellow crystalline powder | Pale yellow to yellow solid | |
| Melting Point | 172-174 °C | 97-99 °C | |
| Solubility | Practically insoluble in water, freely soluble in acetone (B3395972) and chloroform | Soluble in Chloroform (Slightly), Methanol (Slightly) | |
| Storage Temperature | Room temperature, protect from light | -20°C Freezer |
Metabolism of Nifedipine to Dehydro Nifedipine
The biotransformation of Nifedipine to Dehydro Nifedipine is a critical step in its elimination from the body.[2] This oxidative reaction is primarily mediated by the CYP3A4 enzyme, which is highly expressed in the liver and small intestine.
Signaling Pathway: Induction of CYP3A4 by Pregnancy-Related Hormones
The expression and activity of CYP3A4 can be influenced by various endogenous and exogenous factors. During pregnancy, for instance, elevated levels of hormones such as cortisol can lead to an induction of CYP3A4, thereby increasing the metabolism of Nifedipine. This induction is mediated through the activation of nuclear receptors, primarily the glucocorticoid receptor (GR) and the pregnane (B1235032) X receptor (PXR).
Experimental Protocols
In Vitro Metabolism of Nifedipine in Human Hepatocytes
This protocol describes a general procedure for assessing the metabolism of Nifedipine in a suspension culture of primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
Nifedipine stock solution (in a suitable solvent like DMSO)
-
This compound internal standard solution
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Phosphate-buffered saline (PBS)
-
24-well plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Thawing of Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Cell Viability and Counting: Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
Incubation Setup:
-
Prepare a cell suspension in pre-warmed hepatocyte culture medium to the desired cell density (e.g., 0.5 x 10⁶ cells/mL).
-
Add the Nifedipine stock solution to the cell suspension to achieve the final desired concentration.
-
Initiate the incubation by placing the 24-well plates in a 37°C incubator with 5% CO₂ on an orbital shaker.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add a cold solution of ACN containing this compound (internal standard) to the collected aliquots to stop the metabolic reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
Quantification of Nifedipine and Dehydro Nifedipine by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of Nifedipine and Dehydro Nifedipine in plasma or in vitro samples using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of Nifedipine and Dehydro Nifedipine |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Nifedipine | To be optimized (e.g., Q1: 347.1 -> Q3: 315.1) |
| Dehydro Nifedipine | To be optimized (e.g., Q1: 345.1 -> Q3: 284.1) |
| this compound | To be optimized (e.g., Q1: 351.1 -> Q3: 287.1) |
| Source Temperature | To be optimized |
| Gas Flows | To be optimized |
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the bioanalysis of Nifedipine and its metabolite using a deuterated internal standard.
Quantitative Data
Pharmacokinetics of Nifedipine in Humans
The following table summarizes the pharmacokinetic parameters of Nifedipine after oral administration in healthy human volunteers.
| Parameter | Value | Unit | Reference(s) |
| Dose | 10 | mg | [2] |
| Cmax | 160 ± 49 | ng/mL | [2] |
| Tmax | 30 - 60 | minutes | [2] |
| AUC (0-8h) | Not explicitly stated, but calculable from plasma concentrations | ng·h/mL | [2] |
| Elimination Half-life (t½) | ~2 | hours | [2] |
| Bioavailability | 45 - 68 | % |
Pharmacokinetics of Dehydro Nifedipine in Humans
Specific pharmacokinetic parameters (Cmax, Tmax, AUC) for the metabolite Dehydro Nifedipine in humans are not consistently reported in the readily available scientific literature. While methods for its quantification exist, studies have primarily focused on the pharmacokinetics of the parent drug, Nifedipine.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of Nifedipine's primary metabolite, Dehydro Nifedipine. A thorough understanding of the metabolic pathway, the factors influencing it, and the analytical methods for its study are paramount for researchers in pharmacology and drug development. The provided protocols and diagrams offer a foundational guide for investigating the metabolism of Nifedipine and the role of its deuterated metabolite in bioanalysis. Further research to fully characterize the pharmacokinetic profile of Dehydro Nifedipine in humans would be beneficial for a more complete understanding of Nifedipine's disposition.
References
In Vitro Metabolism of Nifedipine: A Technical Guide Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies employed in the in vitro metabolism studies of nifedipine, with a specific focus on the application of deuterated internal standards for precise quantification. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the metabolic pathways and experimental workflows.
Introduction
Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5 enzymes.[1] In vitro metabolism studies using human liver microsomes (HLMs) are crucial for understanding its metabolic fate, predicting potential drug-drug interactions, and characterizing the kinetic parameters of its biotransformation. The use of stable isotope-labeled internal standards, such as deuterated nifedipine, is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing and instrument response.
Nifedipine Metabolic Pathway
Nifedipine is primarily metabolized through the oxidation of its dihydropyridine ring to a pyridine (B92270) ring, forming the main, inactive metabolite, dehydronifedipine.[1] This reaction is almost exclusively catalyzed by CYP3A4.
References
Methodological & Application
Application Note: Quantification of Dehydronifedipine in Human Plasma using Dehydro Nifedipine-d6 as an Internal Standard by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.
Introduction
Nifedipine (B1678770) is a calcium channel antagonist widely used in the treatment of hypertension and angina. It is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to its main metabolite, dehydronifedipine.[1][2] The quantification of both nifedipine and dehydronifedipine in biological matrices is crucial for pharmacokinetic and drug-drug interaction studies. Stable isotope-labeled internal standards are preferred in mass spectrometry-based bioanalysis to compensate for matrix effects and variations in sample processing and instrument response. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dehydronifedipine in human plasma using its deuterated analog, Dehydro Nifedipine-d6, as an internal standard.
Principle
The method involves the extraction of dehydronifedipine and the internal standard, this compound, from human plasma via solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted samples are then analyzed by reverse-phase ultra-performance liquid chromatography (UPLC) coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of dehydronifedipine is determined from the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Dehydronifedipine reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or extraction solvents (e.g., ethyl acetate, ether-n-hexane)
2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving accurately weighed amounts of dehydronifedipine and this compound in methanol.
-
Working Standard Solutions: Prepare by serial dilution of the primary stock solution with a methanol:water (1:1, v/v) mixture to obtain a series of concentrations for the calibration curve.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with the same diluent.
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of the IS working solution (this compound) and vortex briefly.
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
4. Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 4.0 mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | Isocratic: 15% A, 85% B[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| Run Time | ~2.0 minutes |
5. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| MRM Transitions | To be optimized for specific instrumentDehydronifedipine: [Precursor Ion] > [Product Ion]this compound: [Precursor Ion+6] > [Product Ion+6] |
| Dwell Time | 200 ms |
Data Presentation: Method Validation Summary
The following tables represent typical quantitative data for a validated bioanalytical method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Dehydronifedipine | 0.5 - 100 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC (1.5 ng/mL) | < 15 | < 15 | 85 - 115 |
| MQC (50 ng/mL) | < 15 | < 15 | 85 - 115 |
| HQC (80 ng/mL) | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Dehydronifedipine | LQC | ~75-85 | ~90-110 |
| MQC | ~75-85 | ~90-110 | |
| HQC | ~75-85 | ~90-110 | |
| This compound | MQC | ~75-85 | ~90-110 |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the quantification of dehydronifedipine.
Diagram 2: Logical Relationship of Method Validation
Caption: Key components of bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of nifedipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Nifedipine and its Metabolites in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3] Monitoring its plasma concentrations, along with its primary metabolites, is crucial for pharmacokinetic studies and therapeutic drug monitoring. Nifedipine is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme into several inactive, water-soluble metabolites.[4] The major metabolic pathways involve the oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) analog (dehydronifedipine) and the hydrolysis of the methyl ester groups.[5][6] This application note presents a sensitive, selective, and rapid LC-MS/MS method for the simultaneous quantification of nifedipine and its key metabolites in human plasma.
Metabolic Pathway of Nifedipine
Nifedipine undergoes extensive first-pass metabolism.[5] The primary metabolites include dehydronifedipine, 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, and 2-hydroxymethyl-pyridine carboxylic acid.[5][6]
Caption: Metabolic pathway of Nifedipine.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a robust method for extracting nifedipine and its metabolites from a plasma matrix, yielding a clean sample for LC-MS/MS analysis.
-
Materials:
-
Oasis HLB SPE cartridges (30 mg/mL)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1 M NaOH
-
Internal Standard (IS) working solution (e.g., Amlodipine, 10 µg/mL)
-
Vortex mixer
-
SPE manifold
-
Centrifuge
-
-
Procedure:
-
To 0.5 mL of plasma in a vial, add 50 µL of the Internal Standard working solution.[1]
-
Vortex the sample for 30 seconds.
-
Add 100 µL of 0.1 M NaOH and vortex for another 30 seconds.[1]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Load the plasma sample onto the conditioned cartridge.
-
Apply a gentle pressure (e.g., 2 psi) to pass the sample through the cartridge.[1]
-
Wash the cartridge with 1 mL of 5% methanol in water.[1]
-
Dry the cartridge under pressure (e.g., 30 psi) for 1 minute.[1]
-
Elute the analytes with 0.5 mL of the mobile phase.[1]
-
The eluent is now ready for injection into the LC-MS/MS system.
-
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is an alternative method for sample clean-up.
-
Materials:
-
Ethyl acetate (B1210297) (HPLC grade)
-
Internal Standard (IS) working solution (e.g., Acetaminophen, 1010 ng/mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 500 µL of plasma, add 50 µL of the IS working solution.[7]
-
Add 3.5 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 5000 rpm for 5 minutes.[7]
-
Transfer 3 mL of the organic phase to a clean tube.[7]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[7]
-
Reconstitute the residue with 100 µL of the mobile phase.[7]
-
The sample is now ready for injection.
-
3. LC-MS/MS Analysis Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Caption: General workflow for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition | Reference(s) |
| LC Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile and 5 mM ammonium (B1175870) acetate solution (pH 6.62) (60:40, v/v) | [8] |
| Flow Rate | 0.8 mL/min | [7] |
| Injection Volume | 10 µL | [1][7] |
| Ionization Mode | Electrospray Ionization (ESI), can be positive or negative | [1][8] |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | [1][8] |
| Internal Standard (IS) | Acetaminophen or Amlodipine | [1][8] |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| Nifedipine | 347.10 | 315.10 | Positive (ES+) | [1] |
| Nifedipine | 354.1 | 222.2 | Negative (ESI-) | [8] |
| Amlodipine (IS) | 409.20 | 237.80 | Positive (ES+) | [1] |
| Acetaminophen (IS) | 150.1 | 107.1 | Negative (ESI-) | [8] |
Table 3: Method Validation Summary
| Parameter | Result | Reference(s) |
| Linearity Range | 0.17 - 102 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL | [8] |
| Intra-day Precision (%RSD) | < 15% | [8] |
| Inter-day Precision (%RSD) | < 15% | [8] |
| Accuracy (Relative Error) | -3.92% to 7.31% | [8] |
| Extraction Recovery | 78.05% - 82.88% | [7] |
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of nifedipine and its metabolites in human plasma. The sample preparation protocols are straightforward, and the analytical method demonstrates excellent sensitivity, specificity, and reproducibility, making it well-suited for pharmacokinetic research and clinical applications. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dehydro Nifedipine-d6 in Pharmacokinetic Studies
Introduction
Dehydro Nifedipine-d6 is the deuterium-labeled form of Dehydro Nifedipine (B1678770), the primary and pharmacologically inactive metabolite of Nifedipine. Nifedipine is a widely used calcium channel blocker for the treatment of hypertension and angina pectoris. In pharmacokinetic studies, it is crucial to accurately quantify both the parent drug and its major metabolites to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile. This compound serves as an ideal internal standard (IS) for the quantification of Dehydro Nifedipine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its chemical and physical similarity to the analyte, Dehydro Nifedipine, while its mass difference allows for clear differentiation by the mass spectrometer. This ensures high accuracy and precision in bioanalytical methods by correcting for variability during sample preparation and analysis.
Principle of Use
In LC-MS/MS-based bioanalysis, a known amount of the deuterated internal standard (this compound) is added to the biological samples at the beginning of the sample preparation process. The IS co-elutes with the analyte (Dehydro Nifedipine) during chromatographic separation. Because they have nearly identical physicochemical properties, they experience similar extraction recovery and ionization efficiency in the mass spectrometer's ion source. The mass spectrometer, however, can distinguish between the analyte and the IS due to their different masses. By measuring the ratio of the analyte's peak area to the IS's peak area, precise and accurate quantification can be achieved, as this ratio remains constant even if there are sample losses during preparation or fluctuations in instrument response.
Nifedipine Metabolism and Pharmacokinetic Workflow
Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its pyridine (B92270) analog, Dehydro Nifedipine.[1][2] This metabolic pathway is a key determinant of nifedipine's bioavailability and clearance. The workflow for a typical pharmacokinetic study involving the analysis of Dehydro Nifedipine using this compound as an internal standard is depicted below.
Pharmacokinetic study workflow using a deuterated internal standard.
The metabolic conversion of Nifedipine to Dehydro Nifedipine is a critical step in its clearance.
Metabolic pathway of Nifedipine to Dehydro Nifedipine.
Experimental Protocols
The following are representative protocols for the quantification of Dehydro Nifedipine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods for Dehydro Nifedipine.[3][4]
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Transfer 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for blank samples.
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction: Add 1 mL of extraction solvent (e.g., a mixture of ether and n-hexane, 3:1, v/v).
-
Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Thawing and Aliquoting: Follow steps 1 and 2 from Protocol 1.
-
Internal Standard Spiking: Add 20 µL of this compound working solution to each plasma sample.
-
Vortexing: Vortex the samples for 30 seconds.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or phenyl-modified silica) with 1 mL of methanol (B129727) followed by 1 mL of water.[3]
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Follow steps 8 and 9 from Protocol 1.
-
Injection: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table provides typical LC-MS/MS parameters for the analysis of Dehydro Nifedipine, with the proposed parameters for this compound.
| Parameter | Typical Value |
| LC Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm)[4] |
| Mobile Phase | A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetateB: Acetonitrile or Methanol[3][4] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Isocratic or gradient elution depending on separation needs |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dehydro Nifedipine) | To be optimized, typically [M+H]+ → characteristic product ion |
| MRM Transition (this compound) | To be optimized, typically [M+H]+ → characteristic product ion |
Note: The exact m/z transitions for Dehydro Nifedipine and this compound need to be determined by direct infusion of the compounds into the mass spectrometer.
Data Presentation
The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of Dehydro Nifedipine in human plasma. These values are representative of what would be expected when using this compound as an internal standard.[4]
Table 1: Method Validation Parameters
| Parameter | Typical Result |
| Linearity Range | 0.5 - 100 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low QC | 2 | < 15% | < 15% | ± 15% |
| Medium QC | 10 | < 15% | < 15% | ± 15% |
| High QC | 50 | < 15% | < 15% | ± 15% |
| (Data adapted from similar studies on Dehydro Nifedipine)[4] |
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Dehydro Nifedipine | Low | 71.6 - 80.4%[4] |
| Medium | 71.6 - 80.4%[4] | |
| High | 71.6 - 80.4%[4] | |
| (Data based on a one-step liquid-liquid extraction method for Dehydro Nifedipine)[4] |
Conclusion
This compound is an essential tool for the accurate and precise quantification of Dehydro Nifedipine in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of this major nifedipine metabolite in various biological matrices. The protocols and data presented here provide a framework for the development and validation of robust bioanalytical assays, which are critical for understanding the disposition of nifedipine in both preclinical and clinical research. The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory agencies to ensure the quality and reliability of pharmacokinetic data.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Analysis of nifedipine in human plasma and amniotic fluid by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics in hypertensive pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Dehydro Nifedipine-d6 for Bioequivalence Studies of Nifedipine Formulations
Introduction
Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina pectoris. Establishing the bioequivalence of generic nifedipine formulations is crucial to ensure their therapeutic interchangeability with the innovator product. This involves a comparative pharmacokinetic study to demonstrate that the generic product exhibits a similar rate and extent of absorption as the reference product. A robust and validated bioanalytical method is the cornerstone of such studies. The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification of the analyte in biological matrices. Dehydro Nifedipine-d6, a deuterated metabolite of nifedipine, serves as an excellent internal standard for the bioanalysis of nifedipine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and mass difference ensure comparable extraction efficiency and chromatographic behavior, while preventing isotopic interference, thereby leading to reliable and reproducible results.
Key Applications
-
Bioequivalence and Bioavailability Studies: To compare the pharmacokinetic profiles of different nifedipine formulations.
-
Pharmacokinetic Research: To investigate the absorption, distribution, metabolism, and excretion of nifedipine in various populations.
-
Therapeutic Drug Monitoring: To monitor plasma concentrations of nifedipine for dose optimization in patients.
-
Drug-Drug Interaction Studies: To assess the influence of co-administered drugs on the pharmacokinetics of nifedipine.
Experimental Design and Protocols
A standard bioequivalence study for nifedipine is typically designed as a randomized, open-label, two-period, two-sequence, single-dose, crossover study under fasting conditions.[1][2][3] A fed-state study may also be required depending on regulatory guidelines.
Bioequivalence Study Protocol
-
Subject Selection: A cohort of healthy, non-smoking male and/or female volunteers, typically between 18 and 45 years of age, are recruited. The number of subjects is determined by statistical power calculations, often ranging from 24 to 42 participants.[1]
-
Study Design: A randomized, two-way crossover design is employed.[1][2] Subjects are randomly assigned to one of two sequences (Test-Reference or Reference-Test).
-
Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference nifedipine formulation with a standardized volume of water.
-
Washout Period: A washout period of at least 7 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[1]
-
Blood Sampling: Venous blood samples are collected in labeled tubes containing an anticoagulant at predefined time points, typically pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1][3]
-
Plasma Preparation and Storage: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen at -20°C or lower until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of nifedipine are determined using a validated LC-MS/MS method. The primary pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞), are calculated for both formulations using non-compartmental methods.[1][2]
-
Statistical Analysis: The log-transformed Cmax, AUC0-t, and AUC0-∞ are statistically analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means of the test and reference products for these parameters are calculated. For the two products to be considered bioequivalent, these confidence intervals must fall within the regulatory acceptance range, typically 80-125%.[1][2][3]
LC-MS/MS Bioanalytical Protocol
This protocol outlines a typical method for the quantification of nifedipine in human plasma using this compound as an internal standard (IS).
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of nifedipine and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards by spiking blank human plasma with known concentrations of nifedipine.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of plasma sample, standard, or QC, add the internal standard solution (this compound).
-
Precipitate the plasma proteins by adding a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Positive ion mode is typically used for nifedipine.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor to product ion transitions for both nifedipine and this compound.
-
Table 1: Example LC-MS/MS Parameters
| Parameter | Value |
| LC System | UPLC/HPLC |
| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | |
| Nifedipine | m/z 347.1 → 254.1 |
| This compound | m/z 350.4 → 254.1 (representative) |
Note: The exact m/z transitions for this compound should be optimized during method development.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The pharmacokinetic data from a bioequivalence study are summarized in the following tables.
Table 2: Pharmacokinetic Parameters of Nifedipine (Test vs. Reference Formulation)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] |
| AUC0-t (ng·h/mL) | [Insert Value] | [Insert Value] |
| AUC0-∞ (ng·h/mL) | [Insert Value] | [Insert Value] |
| t1/2 (h) | [Insert Value] | [Insert Value] |
Table 3: Statistical Analysis of Pharmacokinetic Parameters for Bioequivalence Assessment
| Parameter | Ratio of Geometric Means (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | [Insert Value] | [Insert Value] - [Insert Value] |
| AUC0-t | [Insert Value] | [Insert Value] - [Insert Value] |
| AUC0-∞ | [Insert Value] | [Insert Value] - [Insert Value] |
Visualizations
Caption: Workflow of a typical bioequivalence study for Nifedipine.
Caption: Workflow for the bioanalysis of Nifedipine in plasma.
References
- 1. Pharmacokinetics and Bioequivalence of 2 Nifedipine Controlled-Release Tablets: A Randomized, Single-Dose, 2-Period Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, bioequivalence, and safety assessments of two brands of 30-mg nifedipine controlled-release formulations in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijtinnovation.com [ijtinnovation.com]
Protocol for the Quantification of Dehydro Nifedipine in Human Plasma using Dehydro Nifedipine-d6 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina. Its primary metabolite, dehydro nifedipine, is formed in the liver primarily through the action of cytochrome P450 3A4 (CYP3A4)[1][2]. Accurate quantification of dehydro nifedipine in human plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of dehydro nifedipine in human plasma using a stable isotope-labeled internal standard, Dehydro Nifedipine-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the preferred method in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to improved accuracy and precision[3][4].
Experimental Protocol
This protocol outlines a liquid-liquid extraction procedure followed by LC-MS/MS analysis for the quantification of dehydro nifedipine in human plasma.
Materials and Reagents
-
Dehydro Nifedipine (analyte)
-
This compound (internal standard)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and n-hexane
-
Ultrapure water
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dehydro nifedipine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the dehydro nifedipine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all samples except for the blank matrix.
-
For calibration standards, add 20 µL of the appropriate working standard solution. For quality control (QC) and unknown samples, add 20 µL of 50:50 methanol:water.
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)[2][5] |
| Mobile Phase A | 10 mM Ammonium Acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 90% B over 2 min, hold for 1 min, return to 30% B, and equilibrate for 2 min. |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Dehydro Nifedipine | To be optimized, e.g., m/z 345.1 -> 254.1 |
| This compound | To be optimized, e.g., m/z 351.1 -> 260.1 |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
Data Presentation: Method Validation Parameters
The following table summarizes typical acceptance criteria for the validation of this bioanalytical method, based on regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.[2][6] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and precision and accuracy within ±20%.[2][7] |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% for QC samples (≤ 20% for LLOQ).[2][6][8] |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration for QC samples (±20% for LLOQ).[2][6][8] |
| Recovery | Consistent and reproducible across the concentration range. Typically >70%.[2][6] |
| Matrix Effect | Assessed to ensure that the plasma matrix does not interfere with the quantification. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw, short-term bench-top, and long-term storage. Analyte concentration should be within ±15% of the initial concentration. |
Visualizations
Metabolic Pathway of Nifedipine
Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine.
Experimental Workflow
Caption: Workflow for Dehydro Nifedipine analysis in human plasma.
References
- 1. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Dehydro Nifedipine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Nifedipine-d6 is the deuterated stable isotope-labeled form of Dehydro Nifedipine (B1678770), the primary metabolite of Nifedipine. Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Given its role as a key metabolite, this compound is not typically used as a screening compound in high-throughput screening (HTS) campaigns to identify new drug candidates. Instead, its principal and critical application in the context of HTS and drug development is as an internal standard for the quantitative bioanalysis of Nifedipine metabolism.
These application notes provide a detailed protocol for a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to assess CYP3A4 activity by monitoring the conversion of Nifedipine to Dehydro Nifedipine. This type of assay is fundamental in drug discovery for evaluating the potential of new chemical entities (NCEs) to cause drug-drug interactions (DDIs) by inhibiting or inducing CYP3A4. The use of this compound as an internal standard is crucial for ensuring the accuracy and precision of these high-throughput analytical methods.
Application: High-Throughput CYP3A4 Inhibition Assay
This protocol describes a high-throughput in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against CYP3A4 using human liver microsomes (HLMs). Nifedipine is used as the probe substrate, and the formation of its metabolite, Dehydro Nifedipine, is quantified using LC-MS/MS with this compound as the internal standard.
Signaling Pathway and Metabolism
Nifedipine is a calcium channel antagonist that is primarily metabolized by CYP3A4 to Dehydro Nifedipine.[1] This metabolic pathway is a key determinant of Nifedipine's pharmacokinetic profile and is often used to probe the activity of CYP3A4.
Caption: Metabolic pathway of Nifedipine to Dehydro Nifedipine via CYP3A4 and the point of inhibition.
Experimental Workflow
The experimental workflow is designed for a 96-well plate format to enable high-throughput screening of potential CYP3A4 inhibitors.
Caption: High-throughput workflow for CYP3A4 inhibition assay using Nifedipine as a probe substrate.
Experimental Protocol
1. Materials and Reagents
-
Test Compounds (NCEs)
-
Nifedipine (CYP3A4 probe substrate)
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLMs)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well plates
-
LC-MS/MS system
2. Assay Procedure
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of the test compounds.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes
-
Test compound solution (or vehicle control)
-
Nifedipine solution
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system to each well.
-
Incubate at 37°C for the desired time (e.g., 15 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing this compound (internal standard) to each well.
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Detection is performed using multiple reaction monitoring (MRM) of the precursor to product ion transitions for Dehydro Nifedipine and this compound.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dehydro Nifedipine | [Value to be optimized] | [Value to be optimized] |
| This compound | [Value to be optimized] | [Value to be optimized] |
4. Data Analysis
-
Calculate the peak area ratio of Dehydro Nifedipine to this compound for each sample.
-
Determine the percent inhibition of Dehydro Nifedipine formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The results of the CYP3A4 inhibition assay can be summarized in a table for easy comparison of the inhibitory potential of different test compounds.
| Compound ID | IC50 (µM) |
| Test Compound 1 | 5.2 |
| Test Compound 2 | > 50 |
| Test Compound 3 | 0.8 |
| Ketoconazole (Positive Control) | 0.05 |
Conclusion
This compound is an indispensable tool for the accurate and high-throughput assessment of CYP3A4-mediated drug metabolism. While not a direct participant in primary screening assays, its role as an internal standard in subsequent bioanalytical methods is fundamental to the drug discovery and development process. The protocol outlined provides a robust framework for evaluating the DDI potential of new chemical entities, a critical step in modern drug development.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Dehydro Nifedipine-d6 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Dehydro Nifedipine-d6 by LC-MS/MS.
Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Question: My this compound internal standard (IS) signal is low and variable across different plasma samples. What is the likely cause?
Answer: Low and variable internal standard signals are often indicative of significant and inconsistent matrix effects, particularly ion suppression. Co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer's ion source. The variability between samples suggests that the composition of the matrix is not uniform.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low and variable internal standard signals.
Question: I'm observing a chromatographic shift where this compound elutes slightly earlier than the unlabeled Dehydro Nifedipine. Is this normal and how can I address it?
Answer: Yes, this is a known phenomenon called the "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the physicochemical properties of the molecule, often resulting in earlier elution in reversed-phase chromatography. While often minor, this can be problematic if the analyte and IS elute in a region of variable ion suppression, leading to differential matrix effects.
Mitigation Strategies:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.
-
Evaluate Different Columns: The degree of separation can be column-dependent. Testing columns with different stationary phases (e.g., C18, Phenyl-Hexyl) may help achieve better co-elution.
-
Use a ¹³C-labeled Standard: If the issue persists and impacts data quality, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.
Question: My analyte-to-internal standard area ratios are inconsistent, leading to poor precision in my quality control samples. What could be the cause?
Answer: Inconsistent area ratios, despite using a deuterated internal standard, point towards differential matrix effects. This occurs when the analyte and the internal standard experience different degrees of ion suppression or enhancement. This can be exacerbated by the previously mentioned chromatographic shift. Variability in the matrix composition from sample to sample can also contribute to this issue.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids and other matrix components than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation: Optimize your LC method to separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples to help compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the assay.
Q2: What are the primary sources of matrix effects in plasma samples?
A2: The most common sources of matrix effects in plasma are phospholipids from cell membranes, salts, and endogenous metabolites. These components can compete with the analyte for ionization in the ESI source.
Q3: Can deuterium atoms on my this compound internal standard exchange with hydrogen from the solvent?
A3: Hydrogen-deuterium exchange can occur, particularly if the deuterium labels are on labile positions (e.g., -OH, -NH groups) or under acidic or basic conditions. For this compound, the deuterium atoms are typically on a methyl group, which is generally stable. However, it is good practice to evaluate the stability of the deuterated standard during method development, especially if using aggressive pH conditions in the mobile phase or during sample preparation.
Q4: How do I quantitatively assess matrix effects?
A4: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should be close to 1 for effective compensation.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a table summarizing the typical performance of three common techniques for small molecules like Dehydro Nifedipine in plasma. Note: The following data is illustrative and actual values may vary depending on the specific experimental conditions.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 90 - 105 | -50 to -20 | Fast, simple, inexpensive | High level of residual matrix components, significant ion suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | -30 to -10 | Good removal of salts and some phospholipids | Can be labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 85 - 100 | -15 to +5 | Excellent removal of matrix components, high analyte concentration | More complex and costly, requires method development |
Experimental Protocols
1. Protocol for Evaluation of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative assessment of matrix effects on Dehydro Nifedipine and the effectiveness of this compound as an internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Dehydro Nifedipine and this compound in the mobile phase at a concentration representative of the mid-range of your calibration curve.
-
Set B (Post-Extraction Spike): Extract six different lots of blank plasma using your chosen sample preparation method (PPT, LLE, or SPE). After the final evaporation step, reconstitute the extracts with the neat solution from Set A.
-
Set C (Pre-Extraction Spike): Spike the blank plasma from the six different lots with Dehydro Nifedipine and this compound at the same concentration as Set A before performing the sample preparation procedure.
-
-
Analysis: Inject all samples into the LC-MS/MS system.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for both the analyte and the IS by dividing the average peak area from Set B by the average peak area from Set A.
-
Recovery: Calculate the recovery by dividing the average peak area from Set C by the average peak area from Set B.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate this by dividing the MF of the analyte by the MF of the IS. The coefficient of variation (%CV) of the IS-Normalized MF across the six lots should be less than 15%.
-
2. Detailed Solid-Phase Extraction (SPE) Protocol for Dehydro Nifedipine from Human Plasma
This protocol provides a robust method for extracting Dehydro Nifedipine and its deuterated internal standard from plasma, minimizing matrix effects.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma
-
Dehydro Nifedipine and this compound stock solutions
-
Methanol (B129727), Acetonitrile, Deionized Water, Formic Acid, Ammonium (B1175870) Hydroxide (B78521)
-
-
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Isotope effect leading to differential matrix effects.
Technical Support Center: Dehydro Nifedipine-d6 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Dehydro Nifedipine-d6 in biological matrices during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is the deuterium-labeled stable isotope of Dehydro Nifedipine (B1678770), which is the primary pyridine (B92270) metabolite of the drug Nifedipine.[1] It is most commonly utilized as an internal standard in analytical and pharmacokinetic research for the precise quantification of Nifedipine and its metabolites in biological samples using mass spectrometry and liquid chromatography.
Q2: What are the main stability concerns for this compound in biological samples?
While Dehydro Nifedipine is the product of Nifedipine's degradation, its own stability is crucial for accurate analysis. Key factors that can affect the stability of dihydropyridine (B1217469) compounds and their metabolites include:
-
pH: Extreme pH conditions can potentially lead to further degradation. For the parent drug Nifedipine, instability is noted at pH greater than 10 in the presence of hemoglobin.[2]
-
Temperature: Elevated temperatures can accelerate chemical degradation. The recommended storage temperature for this compound neat compound is -20°C.[3]
-
Light Exposure: The parent drug, Nifedipine, is highly sensitive to light, which causes its degradation to Dehydro Nifedipine.[4][5][6] While Dehydro Nifedipine is the resulting product, prolonged exposure of samples to light should still be minimized to prevent the formation of other photoproducts.
Q3: How should I handle and store biological samples (plasma, blood, urine) containing this compound?
To ensure the stability of this compound in your samples, follow these guidelines:
-
Collection: Collect blood samples using appropriate anticoagulants (e.g., EDTA).
-
Processing: Process blood to plasma or serum as quickly as possible. If working with whole blood, be mindful of the pH-dependent instability of the parent compound in the presence of hemoglobin.[2]
-
Storage: Store all biological samples at -20°C or lower in light-protected containers (e.g., amber tubes) until analysis.
Q4: What are the recommended extraction methods for this compound from biological matrices?
Several methods have been successfully employed for the extraction of Nifedipine and its metabolites, including Dehydro Nifedipine, from plasma and blood. These include:
-
Solid-Phase Extraction (SPE): This is a common and effective method for cleaning up the sample and concentrating the analyte.[1][7]
-
Liquid-Liquid Extraction (LLE): A viable alternative to SPE for sample preparation.[8]
The choice of method may depend on the specific matrix, required sensitivity, and available equipment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Inconsistent or low recovery of this compound.
-
Question: My recovery of the internal standard, this compound, is erratic between samples. What could be the cause?
-
Answer: Inconsistent recovery can stem from several factors:
-
pH during extraction: Ensure the pH of your sample and extraction solvents is consistent and optimized. For blood samples, a neutral extraction is recommended to prevent degradation that might be catalyzed by pH shifts in the presence of hemoglobin.[2]
-
Incomplete extraction: Your chosen extraction method (SPE or LLE) may not be fully optimized. Re-evaluate parameters such as the type of SPE cartridge, elution solvents, or LLE solvent system and mixing times.
-
Analyte degradation during processing: If samples are left at room temperature for extended periods or exposed to light, degradation may occur. Maintain a cold chain and use light-protected labware.
-
Issue 2: Poor peak shape or peak splitting in LC-MS/MS analysis.
-
Question: I'm observing tailing or splitting of the this compound peak in my chromatogram. How can I resolve this?
-
Answer: Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.[9][10]
-
Column contamination: The analytical column may be contaminated with matrix components. Flush the column according to the manufacturer's instructions.
-
Injection solvent: Ensure your injection solvent is compatible with the mobile phase. A stronger injection solvent can cause peak distortion.[10]
-
Mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH.
-
Issue 3: High background noise or matrix effects.
-
Question: I'm experiencing significant ion suppression or enhancement for this compound. How can I mitigate these matrix effects?
-
Answer: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples.[11][12]
-
Improve sample clean-up: Enhance your extraction protocol to remove more interfering matrix components. This could involve using a more selective SPE sorbent or an additional wash step.
-
Chromatographic separation: Optimize your LC method to separate this compound from co-eluting matrix components that may be causing ion suppression or enhancement.
-
Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering substances.
-
Data Presentation
Table 1: Summary of Stability Considerations for Nifedipine and its Metabolites
| Parameter | Condition | Observation for Nifedipine | Implication for this compound |
| Light | Daylight/UV | Rapidly degrades to Dehydro Nifedipine and other photoproducts.[4][5][6] | As a photodegradation product, it is more stable than Nifedipine, but light protection is still recommended. |
| pH | > 10 (in blood) | Unstable in the presence of hemoglobin.[2] | Use neutral extraction conditions for blood samples. |
| Temperature | -20°C | Recommended storage temperature for neat compound.[3] | Store biological samples at -20°C or below. |
| Temperature | 4°C and 25°C | Stable in oral suspensions for up to 3 months.[13] | Suggests good stability at refrigerated and room temperatures for shorter durations. |
Experimental Protocols
Protocol: General Sample Handling and Preparation for this compound Analysis
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C. Transfer the resulting plasma to amber-colored, labeled cryovials.
-
Storage: Immediately store plasma samples at -20°C or colder until analysis.
-
Sample Thawing: On the day of analysis, thaw the plasma samples at room temperature. Once thawed, vortex mix the samples gently.
-
Internal Standard Spiking: Spike a known volume of your plasma sample with the working solution of this compound.
-
Extraction (Example using SPE): a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Load the plasma sample onto the conditioned cartridge. c. Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences. d. Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for handling biological samples for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of nifedipine and its pyridine metabolite dehydronifedipine in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TRC-D229802-10MG | LGC Standards [lgcstandards.com]
- 4. scispace.com [scispace.com]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Determination of nifedipine in human plasma and its use in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stability of nifedipine in two oral suspensions stored at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic peak shape for Dehydro Nifedipine-d6
Welcome to the technical support center for the chromatographic analysis of Dehydro Nifedipine-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape for this compound?
Poor peak shape for this compound, manifesting as tailing, fronting, or split peaks, can arise from a variety of factors. These include issues with the analytical column, mobile phase composition, sample preparation, or the HPLC/UHPLC system itself. Secondary interactions between the analyte and the stationary phase are a common culprit.[1][2]
Q2: My this compound peak is tailing. What should I investigate first?
Peak tailing is often associated with secondary interactions, particularly with basic compounds like this compound. The primary areas to investigate are:
-
Column Health: The column may be degrading, or the packing bed may have settled. Consider flushing the column or replacing it if it's old.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions between the analyte and residual silanols on the column.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[1]
-
Contamination: Contamination in the sample or from the system can also cause peak tailing.
Q3: I am observing peak fronting for this compound. What could be the cause?
Peak fronting is less common than tailing but can occur due to:
-
Column Collapse: A sudden physical change in the column packing, often due to extreme temperature or pH conditions, can cause fronting.[1]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including fronting.[3]
-
Overloading: In some cases, severe sample overload can also manifest as peak fronting.
Q4: What type of analytical column is recommended for this compound analysis?
Based on established methods for nifedipine (B1678770) and its metabolites, reversed-phase C18 columns are commonly used and provide good retention and selectivity.[4][5] Specifically, columns like Hypersil BDS C18 and Waters Acquity UPLC BEH C18 have been successfully employed.[4][5] For challenging separations involving basic compounds, columns with charged surface hybrid (CSH) particles can also improve peak shape.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue in the analysis of this compound. Follow this step-by-step guide to identify and resolve the problem.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Action | Detailed Protocol |
| Column Contamination | Flush the column with a strong solvent. | 1. Disconnect the column from the detector. 2. Flush with 20-30 column volumes of a strong, compatible solvent (e.g., 100% Acetonitrile (B52724) or Isopropanol). 3. Equilibrate the column with the initial mobile phase conditions before re-connecting to the detector. |
| Secondary Silanol (B1196071) Interactions | Adjust the mobile phase pH or use additives. | 1. pH Adjustment: Add a small amount of an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.05%) to the mobile phase to suppress the ionization of free silanols.[6] 2. Increase Buffer Strength: If using a buffer, increasing its concentration can help mask residual silanol groups. |
| Sample Overload | Reduce the mass of analyte injected onto the column. | 1. Dilute the sample by a factor of 5 or 10. 2. Alternatively, reduce the injection volume. 3. Observe if the peak shape improves. Classic signs of overload include a "shark-fin" or right-triangle peak shape that becomes more symmetrical upon dilution. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase. | 1. If possible, dissolve the sample directly in the initial mobile phase. 2. If a stronger solvent is necessary for solubility, minimize the injection volume.[3] |
| Column Degradation | Replace the analytical column. | If the above steps do not resolve the issue and the column has been used extensively, it may have reached the end of its lifespan. Replace it with a new column of the same type.[2] |
Guide 2: Addressing Peak Fronting and Splitting
While less frequent, peak fronting and splitting can significantly impact data quality. This guide provides a systematic approach to resolving these issues.
Logical Flow for Resolving Peak Fronting/Splitting
Caption: Logical flow for resolving peak fronting/splitting.
| Potential Cause | Recommended Action | Detailed Protocol |
| Column Void/Collapse | Reverse-flush or replace the column. | 1. A void at the column inlet can cause the sample band to spread unevenly, leading to split or fronting peaks. 2. Check the manufacturer's instructions to see if the column can be back-flushed. If so, reverse the column and flush at a low flow rate. 3. If the problem persists, the column packing may be irreversibly damaged, and the column should be replaced. |
| Sample Solvent Stronger than Mobile Phase | Prepare the sample in a weaker solvent. | 1. The ideal injection solvent is the mobile phase itself.[3] 2. If this compound has low solubility in the mobile phase, use the weakest possible solvent and keep the injection volume to a minimum. |
| Blocked Frit or Tubing | Clean or replace the blocked component. | A partial blockage in the system (e.g., in-line filter, guard column, or column inlet frit) can distort the flow path and cause peak splitting. Systematically isolate components to identify the source of the blockage. |
| Co-eluting Interference | Optimize the chromatographic method. | If the peak splitting is not due to the issues above, it's possible that an interfering compound is co-eluting. Adjusting the mobile phase gradient, temperature, or trying a column with a different selectivity may be necessary. |
Experimental Protocols
Representative LC-MS/MS Method for Nifedipine and Dehydronifedipine
This protocol is based on established methods and can be adapted for this compound.
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm | [4] |
| Mobile Phase A | Varies; often water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid. | [5] |
| Mobile Phase B | Acetonitrile or Methanol | [5][6] |
| Gradient/Isocratic | Both have been used. A common isocratic mobile phase is 15:85 (v/v) of 4.0 mM ammonium acetate:acetonitrile. | [5] |
| Flow Rate | 0.2 - 0.5 mL/min | [4][7] |
| Column Temperature | 35 - 40 °C | |
| Injection Volume | 5 - 30 µL | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [4] |
| MRM Transition (Nifedipine-d6) | m/z 353.1 → 318.1 | [5] |
Sample Preparation: Protein Precipitation
A simple and rapid method for extracting this compound from plasma.
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300-400 µL of a precipitation solvent (e.g., acetonitrile or a 50:50 v/v mix of acetonitrile:methanol).
-
Vortex the mixture for approximately 2 minutes.
-
Centrifuge at high speed (e.g., 6000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of nifedipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Dehydro Nifedipine-d6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of Dehydro Nifedipine-d6. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
Mass Spectrometry Parameters
Optimizing mass spectrometry parameters is critical for achieving sensitive and robust quantification of this compound. While specific optimized parameters for this compound are not extensively published, the following table provides established parameters for Nifedipine and its deuterated internal standard, Nifedipine-d6, which serve as an excellent starting point for method development for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Declustering Potential (DP) / Cone Voltage (CV) |
| Nifedipine | 347.2 | 315.2 | Not specified | 4.0 V[1] |
| Nifedipine-d6 | 353.1 | 318.1 | Not specified | Not specified |
| This compound | 351.2 (Predicted) | To be determined | Requires optimization | Requires optimization |
Note: The precursor ion for this compound is predicted based on the mass of Dehydro Nifedipine (345.3 g/mol ) plus six deuterium (B1214612) atoms. The product ion and optimal collision energy and declustering potential/cone voltage must be determined experimentally.
Experimental Protocols
This section details the methodology for the optimization of mass spectrometry parameters for this compound.
Protocol 1: Determination of Precursor and Product Ions
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Perform a full scan (Q1 scan) in positive ionization mode to identify the protonated molecule [M+H]⁺, which will be the precursor ion.
-
Perform a product ion scan by selecting the identified precursor ion in Q1 and scanning Q3 to identify the most abundant and stable fragment ions. The most intense fragment will typically be selected as the product ion for Multiple Reaction Monitoring (MRM).
Protocol 2: Optimization of Collision Energy (CE) and Declustering Potential (DP) / Cone Voltage (CV)
-
Set up an MRM transition using the determined precursor and product ions for this compound.
-
Continuously infuse the standard solution into the mass spectrometer.
-
Optimize the Declustering Potential (DP) or Cone Voltage (CV) by ramping the voltage across a relevant range (e.g., 10-100 V) and monitoring the precursor ion intensity. The voltage that produces the maximum intensity should be selected.
-
Optimize the Collision Energy (CE) by ramping the voltage (e.g., 5-50 eV) while monitoring the product ion intensity. The CE value that yields the highest and most stable product ion signal is considered optimal.
Experimental Workflow for Parameter Optimization
Caption: A step-by-step workflow for the optimization of mass spectrometry parameters for this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.
Question 1: Why is the peak for this compound broad or tailing?
Answer: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting the sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase. Consider using a mobile phase with a different pH or adding a small amount of a competing agent like triethylamine.
-
Inappropriate Mobile Phase: The organic content or pH of the mobile phase may not be optimal for the analyte. Re-evaluate the chromatographic conditions.
-
Column Degradation: The column may be nearing the end of its lifespan. Replace the column if other troubleshooting steps fail.
Question 2: I am observing a significant chromatographic shift between Dehydro Nifedipine and this compound. What can I do?
Answer: A slight retention time difference between a deuterated internal standard and its non-deuterated analog is common due to the isotope effect. However, a large shift can impact quantification.
-
Adjust Chromatographic Conditions: Modifying the gradient slope or the mobile phase composition can sometimes minimize the separation.
-
Use a Column with Lower Resolution: A shorter column or one with a larger particle size may reduce the separation between the two compounds.
Question 3: My quantitative results are inconsistent and show high variability. What are the potential causes?
Answer: Inconsistent results can stem from several sources:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard. Ensure proper sample clean-up and consider using a matrix-matched calibration curve.
-
Isotopic Back-Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, leading to a decrease in the internal standard signal and an increase in the analyte signal.
-
Minimize Sample Preparation Time: Process samples quickly to reduce the time the internal standard is in a protic environment.
-
Control pH: Maintain a low pH (around 2.5-3) during sample preparation and chromatography, as this can minimize back-exchange for many compounds.
-
Use Aprotic Solvents: Where possible in the sample preparation process, use aprotic solvents.
-
-
Inaccurate Pipetting: Ensure that pipettes are properly calibrated and that all additions of internal standard and sample are accurate and consistent.
Question 4: I suspect isotopic back-exchange is occurring. How can I confirm this?
Answer: To confirm isotopic back-exchange, you can perform the following experiment:
-
Prepare two sets of samples.
-
Set A: Spike the deuterated internal standard into a clean solvent.
-
Set B: Spike the deuterated internal standard into the blank sample matrix (e.g., plasma, urine).
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Analyze the samples by LC-MS/MS and monitor the signal for the non-deuterated Dehydro Nifedipine.
-
A significant increase in the signal of the non-deuterated analyte in Set B compared to Set A indicates that back-exchange is occurring in the matrix.
Troubleshooting Decision Tree for Inconsistent Quantification
Caption: A logical workflow for troubleshooting inconsistent quantitative results when using this compound.
References
Technical Support Center: Synthesis of Deuterated Internal Standards
Welcome to the technical support center for the synthesis of deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during the synthesis, purification, and validation of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes for a deuterated internal standard?
A1: The two most critical parameters are chemical and isotopic purity. Chemical purity refers to the absence of other chemical entities, while isotopic purity is the percentage of the compound that contains deuterium (B1214612) at the desired positions. For reliable quantitative results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1] Analytical techniques like High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for assessing these attributes.[2][3]
Q2: What is isotopic scrambling and why is it a problem?
A2: Isotopic scrambling is the unwanted redistribution of deuterium isotopes to positions other than the intended labeled site within a molecule or between molecules.[2] This can occur during the synthesis or purification process, leading to a mixture of isotopologues and a reduction in isotopic purity at the desired position.[2] This compromises the accuracy of quantitative analyses as the mass difference between the standard and the analyte is not consistent.
Q3: Can deuterium labels be lost during synthesis or sample preparation?
A3: Yes, this phenomenon, known as back-exchange, occurs when deuterium atoms on the internal standard are exchanged with protons from the sample matrix or solvent.[1][4] This is particularly common for deuterium labels in chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[1][5] Factors that promote this exchange include non-neutral pH (both acidic and basic conditions), elevated temperatures, and the presence of protic solvents like water or methanol.[4][6][7]
Q4: Why is it so difficult to purify deuterated compounds?
A4: Purifying deuterated compounds is challenging because isotopic mixtures (e.g., d3, d4, d5 versions of the same molecule) are often inseparable using common techniques like standard chromatography or recrystallization due to their nearly identical physical properties.[8] Therefore, the focus must be on achieving high isotopic purity during the synthesis itself.[8] Additionally, the presence of protic solvents or moisture during purification can lead to back-exchange, reducing isotopic enrichment.[2][8]
Q5: Can the position of the deuterium label affect my analysis?
A5: Absolutely. The stability of the deuterium label is paramount. Labels should be placed on stable, non-exchangeable positions.[1][5] Deuteration can also slightly alter the physicochemical properties of a molecule, leading to a phenomenon known as the kinetic isotope effect. This can sometimes cause the deuterated standard to elute at a slightly different retention time than the unlabeled analyte in liquid chromatography, which may lead to differential matrix effects and inaccurate quantification.[2][4][9]
Troubleshooting Guides
Guide 1: Low Isotopic Purity or Incomplete Deuteration
Problem: Your final product shows low deuterium incorporation after synthesis.
This guide provides a systematic approach to troubleshooting low deuteration efficiency.
Caption: Troubleshooting workflow for low isotopic purity.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Deuterium Source | The molar ratio of the deuterium source (e.g., D₂O, CD₃OD) to the substrate may be too low. Increase the molar excess of the deuterated reagent to drive the equilibrium toward the deuterated product.[8] |
| Suboptimal Reaction Conditions | The reaction may not have reached completion. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress using ¹H NMR or mass spectrometry to find the optimal balance without promoting side reactions.[8] |
| Back-Exchange During Reaction | Contamination with protic solvents (containing ¹H) or atmospheric moisture can lead to back-exchange, reducing the final deuterium content.[8][10] Ensure all solvents and reagents are anhydrous. Thoroughly dry all glassware and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).[2][8] |
| Catalyst Deactivation | The catalyst used for H-D exchange may lose activity due to impurities. Consider increasing the catalyst loading or using a more robust catalyst. For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.[8] |
Guide 2: Isotopic Scrambling or H/D Exchange During Purification
Problem: Isotopic purity is lower than expected after purification, or the position of the deuterium label has changed.
This guide helps identify and mitigate issues arising during the purification of the synthesized standard.
Caption: Workflow to prevent H/D exchange during purification.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Solution |
| Inappropriate pH | Acidic or basic conditions during chromatography or workup can catalyze H/D exchange, especially for labile deuterium atoms. Re-evaluate the pH of your purification steps. Use purification methods with aprotic solvents and neutral conditions where possible.[2] |
| Elevated Temperature | High temperatures during solvent evaporation or chromatography can promote scrambling. Use lower temperatures for solvent removal (e.g., rotary evaporation at reduced pressure) and consider performing chromatography at room temperature or below. |
| Presence of Water/Protic Solvents | Hygroscopic solvents or inadequate drying of the crude product can introduce protons that exchange with deuterium. Dry all glassware thoroughly in an oven. Use anhydrous solvents for all purification steps. Dry the final product under a high vacuum.[2] |
| Impurities Co-elute or Co-crystallize | Chemical impurities with similar properties to the desired compound can be difficult to remove. For chromatography, try altering the mobile phase or stationary phase. For recrystallization, ensure the solution is not cooled too rapidly and consider a second recrystallization or pre-purification by another technique.[2] |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic enrichment and distribution of isotopologues in the synthesized deuterated internal standard.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the deuterated standard in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of resolving the different isotopologues.
-
Analysis: Infuse the sample directly or use LC-MS. Acquire full scan mass spectra over the expected m/z range.
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled compound (M+0) and all expected deuterated isotopologues (M+1, M+2, ... M+n).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: % Isotopic Purity = [ (Peak Area of Desired Isotopologue) / (Sum of Peak Areas of All Isotopologues) ] x 100
-
-
Acceptance Criteria: For use as an internal standard, the isotopic purity should typically be ≥98%.[1]
Quantitative Data Summary (Example):
| Isotopologue | Expected m/z | Observed Peak Area | Relative Abundance (%) |
| M+0 (Unlabeled) | 300.1234 | 15,000 | 0.5 |
| M+1 | 301.1297 | 30,000 | 1.0 |
| M+2 | 302.1360 | 60,000 | 2.0 |
| M+3 (Desired) | 303.1423 | 2,880,000 | 96.0 |
| M+4 | 304.1486 | 15,000 | 0.5 |
| Total | 3,000,000 | 100.0 | |
| Isotopic Purity | 96.0% |
Protocol 2: Testing for Back-Exchange (Label Stability)
Objective: To evaluate the stability of the deuterium labels on the internal standard under conditions mimicking sample preparation and analysis.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the deuterated internal standard in a blank matrix (e.g., plasma, urine) at the same concentration used in your analytical method.
-
Prepare a parallel sample in the mobile phase or reconstitution solvent.
-
-
Incubation: Incubate these samples for a period equivalent to your typical sample preparation and analysis time (e.g., 4, 8, or 24 hours).[1] The incubation should occur under the same temperature conditions as your experiment.
-
Analysis: After incubation, analyze the samples by LC-MS/MS. Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Evaluation:
-
Compare the signal intensity of the deuterated standard in the incubated sample to a freshly prepared sample (T=0). A significant decrease suggests instability.
-
Check for any increase in the signal for the non-labeled compound in the incubated sample. A study observed a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour.[1] This is a direct indicator of back-exchange.
-
Data Interpretation Summary (Example):
| Condition | Incubation Time (hr) | Temperature (°C) | pH | % Decrease in IS Signal | Unlabeled Analyte Peak Detected? |
| Blank Matrix | 24 | 25 | 7.4 | 18% | Yes |
| Reconstitution Solvent | 24 | 25 | 8.5 | 35% | Yes |
| Blank Matrix | 24 | 4 | 7.4 | <5% | No |
| Reconstitution Solvent | 24 | 25 | 6.0 | <5% | No |
Interpretation: The example data suggests the internal standard is unstable at room temperature, especially under slightly basic conditions, leading to significant back-exchange.[6] Cooling the samples and maintaining a neutral to slightly acidic pH improves stability.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. m.youtube.com [m.youtube.com]
Minimizing ion suppression effects for Dehydro Nifedipine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of Dehydro Nifedipine-d6 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased signal intensity, which adversely impacts the accuracy, precision, and sensitivity of quantitative analyses.[3] The "matrix" comprises all components in a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[3] Ion suppression typically takes place in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can impede the analyte's ability to form gas-phase ions.[1]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-deuterated analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should, in theory, remain constant, enabling accurate quantification.[4] However, this is not always the case. Differential ion suppression can occur, where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute. This separation can be a result of the "deuterium isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[5][6]
Q3: Why is my this compound eluting at a slightly different retention time than the non-deuterated Dehydro Nifedipine (B1678770)?
This phenomenon is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts. This can lead to weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[6] The magnitude of this retention time shift is influenced by factors such as the number and location of deuterium atoms and the specific chromatographic conditions.[5]
Q4: What are the most common sources of ion suppression in plasma or serum samples?
In biological matrices like plasma and serum, the primary culprits for ion suppression are phospholipids (B1166683) from cell membranes. Other endogenous components such as salts, proteins, and peptides can also contribute significantly to matrix effects.[7][8]
Q5: How can I assess the extent of ion suppression in my assay?
A common method to identify regions of ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of your analyte is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A drop in the constant baseline signal at the retention time of the analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[1]
Troubleshooting Guide
Problem 1: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3] Consider switching from a simple protein precipitation (PPT) method to a more rigorous sample clean-up technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate the analyte from co-eluting matrix components. Experiment with different mobile phase compositions, gradient profiles, or even a different stationary phase to improve resolution.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components. However, this also dilutes the analyte, which may compromise sensitivity for low-concentration samples. This approach should be used with caution.
-
Problem 2: Inconsistent or irreproducible results for this compound.
-
Possible Cause: Variable matrix effects between samples or differential ion suppression between the analyte and the deuterated internal standard.
-
Troubleshooting Steps:
-
Ensure Co-elution: Verify that the deuterated internal standard (this compound) and the analyte co-elute as closely as possible. A slight shift in retention time due to the deuterium isotope effect can expose them to different matrix components. Fine-tuning the chromatographic method may be necessary to minimize this separation.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to ensure that the calibrators and the samples experience similar matrix effects.
-
Evaluate Sample Preparation Robustness: Assess the consistency of your sample preparation method. Inefficient or variable extraction can lead to differing levels of matrix components in the final extracts, resulting in inconsistent ion suppression.
-
Data Presentation: Comparison of Sample Preparation Techniques for Nifedipine
The following table summarizes recovery and matrix effect data for nifedipine from human plasma using different sample preparation techniques. While this data is for nifedipine, it provides a useful reference for what can be expected for its deuterated metabolite, this compound.
| Sample Preparation Technique | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Not specified | Significant ion suppression often observed | [2] |
| Liquid-Liquid Extraction (LLE) | > 93% | Minimized ion suppression | [7][9] |
| Solid-Phase Extraction (SPE) | > 90% | Negligible ion suppression | [10][11] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Nifedipine in Human Plasma
This protocol is adapted from a validated method for the determination of nifedipine in human plasma.[1]
-
Materials:
-
Oasis HLB (30 mg/mL) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
0.1 M NaOH
-
Human plasma
-
This compound internal standard solution
-
-
Procedure:
-
To 0.5 mL of plasma, add 50 µL of the this compound internal standard solution.
-
Vortex the sample.
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 0.5 mL of mobile phase.
-
Inject an aliquot of the eluent into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE) Protocol for Nifedipine in Human Plasma
This protocol is based on a method for the simultaneous determination of nifedipine and dehydronifedipine.[4]
-
Materials:
-
Ether-n-hexane (3:1, v/v)
-
Human plasma
-
This compound internal standard solution
-
-
Procedure:
-
To a volume of plasma, add the this compound internal standard.
-
Add the extraction solvent (Ether-n-hexane, 3:1, v/v).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Conditions for Nifedipine Analysis
The following are typical LC-MS/MS conditions that can be adapted for this compound analysis.[3][12]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) solution (pH 6.6) (60:40, v/v).[12]
-
Flow Rate: 0.8 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ions: These will need to be optimized for Dehydro Nifedipine and this compound. For nifedipine, a common transition is m/z 354.1 → 222.2.[12]
-
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Sample preparation and analysis workflow.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of nifedipine in human plasma by on-line solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cross-contamination issues with Nifedipine and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-contamination issues when analyzing Nifedipine (B1678770) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is Nifedipine and what are its major metabolites?
A1: Nifedipine is a calcium channel blocker medication used to manage angina and high blood pressure. It is extensively metabolized in the liver by the CYP3A4 enzyme.[1] The main inactive metabolites are dehydronifedipine (often referred to as M-I), dehydronifedipinic acid (M-II), and dehydronifedipinolactone (M-III).[2][3][4]
Q2: What is cross-contamination in the context of HPLC and LC-MS analysis?
A2: Cross-contamination, often called "carryover," occurs when a portion of an analyte from a previous injection appears in a subsequent analysis.[5][6] This can lead to inaccurate quantification, false positives, and compromise the integrity of the data.[6] It typically shows up as unexpected peaks in blank injections or as higher-than-expected concentrations in low-level samples.[6][7]
Q3: Why are Nifedipine and its metabolites prone to causing carryover?
A3: Compounds like Nifedipine can be "sticky" and adsorb to various surfaces within an HPLC or LC-MS system.[7] Factors contributing to this include the physicochemical properties of the molecules, such as their low solubility and potential for hydrophobic interactions.[8] Carryover can occur on the injector needle, sample loop, tubing, and within the chromatography column itself.[5][7]
Q4: What are the primary sources of carryover in an LC system?
A4: The most common sources of carryover include:
-
Injector and Autosampler: Residual sample adhering to the inside or outside of the injector needle is a primary cause.[6] Worn seals, rotors, and stators in the injection valve can also create dead volumes where the sample can be trapped.[9]
-
Sample Loop: Overfilling the sample loop can lead to contamination.[6]
-
Column: Strong retention of the analyte on the column can lead to it slowly bleeding off in subsequent runs.[5]
-
Tubing and Fittings: Improperly seated tubing connections can create small voids that trap the sample.[5]
Troubleshooting Guides
Problem: Unexpected peaks corresponding to Nifedipine or its metabolites are appearing in my blank injections.
This is a classic sign of carryover. Follow these steps to diagnose and resolve the issue.
Step 1: Confirm the Identity of the Contaminant
-
Action: Compare the retention time and mass-to-charge ratio (m/z) of the peak in the blank with that of your Nifedipine and metabolite standards.
-
Purpose: To ensure the unexpected peak is indeed one of your target analytes and not a different contaminant.
Step 2: Isolate the Source of the Carryover
-
Action A (System vs. Column): Remove the analytical column from the system and replace it with a zero-dead-volume union. Inject a blank.
-
Action B (Solvent/Mobile Phase Check): If peaks persist after removing the column, run a blank gradient without making an injection.
Step 3: Cleaning the LC System
-
Injector Needle Wash:
-
Action: Optimize the needle wash procedure. Use a wash solvent in which Nifedipine is highly soluble. A mixture of isopropanol (B130326) or acetonitrile (B52724) with water is often effective.[6][12] Consider using a multi-solvent wash, starting with a solvent similar to your mobile phase and ending with a stronger, less polar solvent.[6]
-
Rationale: To effectively remove all analyte residues from the interior and exterior of the needle between injections.[6]
-
-
Injector Components:
-
Action: If a strong needle wash is not sufficient, inspect and clean or replace worn parts like the injector seals and rotor.[9] Flush the entire injection flow path, including the sample loop.[6]
-
Rationale: Worn components can develop scratches or grooves that trap analytes, leading to persistent carryover.[9]
-
Step 4: Cleaning the Analytical Column
-
Action: Flush the column with a strong solvent. For reversed-phase columns (like C8 or C18), this typically involves washing with 100% acetonitrile or isopropanol.[5][13] Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.
-
Rationale: To remove strongly retained compounds from the stationary phase that may be eluting slowly in subsequent runs.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Nifedipine Analysis This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | [14] |
| Mobile Phase A | 0.1% Formic Acid in Water | [15] |
| Mobile Phase B | Acetonitrile | [14] |
| Flow Rate | 0.4 mL/min | [16] |
| Injection Volume | 5 µL | [6] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [15] |
| Monitored Transition | Nifedipine: m/z 347.1 -> 315.1 | [15] |
| Dehydronifedipine (M-I): m/z 345.1 -> 284.1 | [17] | |
| Dwell Time | 200 ms | [15] |
| Collision Gas | Argon | [15] |
Table 2: Physicochemical Properties of Nifedipine
| Property | Value | Reference |
| Molecular Formula | C17H18N2O6 | [18] |
| Molecular Weight | 346.3 g/mol | [18] |
| Water Solubility | 0.018 g/L | [19] |
| LogP | 2.5 | [19] |
| Melting Point | 172 - 174 °C | [19] |
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted for the extraction of Nifedipine and its less polar metabolites from a biological matrix.
-
Sample Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard solution (e.g., Nitrendipine or Diazepam) and vortex briefly.[3][14]
-
pH Adjustment: Adjust the sample pH to >9.0 using a suitable base (e.g., 1M NaOH) to ensure Nifedipine is in its neutral form.[2][3]
-
Extraction: Add 2 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.[2]
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General HPLC/LC-MS System Cleaning Procedure
This is a general procedure for system cleaning when contamination is suspected. Always consult your instrument's manual.
-
Remove Column: Disconnect the column and replace it with a union.
-
Flush with Isopropanol: Flush all pump lines and the flow path with 100% isopropanol (IPA) at a moderate flow rate (e.g., 1-2 mL/min for HPLC) for at least 30 minutes.[12]
-
Warm Water Flush: If salt-based buffers were used, flush the system with warm (60-70°C) HPLC-grade water to dissolve any salt deposits.[12]
-
Multi-Solvent Wash: Sequentially flush the system with a series of solvents of decreasing and then increasing polarity. A common sequence is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (if system compatible)
-
Isopropanol
-
Methanol
-
Water
-
-
Re-equilibration: Reinstall the column (or a new one) and equilibrate the system with the mobile phase for your next analysis until a stable baseline is achieved.
Visualizations
Caption: Metabolic pathway of Nifedipine.
Caption: Workflow for troubleshooting carryover.
Caption: Key sources of carryover in LC systems.
References
- 1. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing carryover | Waters [help.waters.com]
- 6. mastelf.com [mastelf.com]
- 7. youtube.com [youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 10. help.waters.com [help.waters.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. What to look out for when cleaning your HPLC system [lcservicesltd.co.uk]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Human Metabolome Database: Showing metabocard for Nifedipine (HMDB0015247) [hmdb.ca]
Validation & Comparative
Validation of an Analytical Method for Nifedipine: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of nifedipine (B1678770) in biological matrices is crucial for pharmacokinetic and bioavailability studies. The choice of an appropriate internal standard is paramount for a robust and reliable analytical method. This guide provides a comparative overview of the validation of an LC-MS/MS method for nifedipine using Dehydro Nifedipine-d6 as an internal standard, alongside other commonly used alternatives.
Executive Summary
This compound serves as an excellent internal standard for the bioanalysis of nifedipine due to its close structural similarity and co-eluting properties, which effectively compensate for matrix effects and variations in sample processing. This guide presents a detailed comparison of validation parameters for analytical methods employing this compound and other internal standards such as Nitrendipine, Acetaminophen, and Amlodipine. The data demonstrates that while all methods can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard like this compound often provides superior precision and accuracy.
Comparative Analysis of Method Validation Parameters
The following tables summarize the key validation parameters for LC-MS/MS and HPLC-UV methods for the quantification of nifedipine using different internal standards.
Table 1: Method using this compound as Internal Standard (LC-MS/MS) [1]
| Validation Parameter | Result |
| Linearity Range | 1.558 - 360.561 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Mean Recovery | 93.2% |
| Lower Limit of Quantification (LLOQ) | 1.558 ng/mL |
| Precision (%RSD) | Not explicitly stated |
| Accuracy (%Bias) | Not explicitly stated |
Table 2: Method using Nitrendipine as Internal Standard (LC-MS/MS) [2][3]
| Validation Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated |
| Recovery | 81.3 - 89.1% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | Within acceptable limits |
Table 3: Method using Acetaminophen as Internal Standard (HPLC-MS/MS) [2]
| Validation Parameter | Result |
| Linearity Range | 0.17 - 102 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Relative Error, RE) | -3.92% to 7.31% |
Table 4: Method using Amlodipine as Internal Standard (LC-MS/MS) [4]
| Validation Parameter | Result |
| Linearity Range | 4.01 - 297.03 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated |
| Intra-day Precision (%CV) | 7.29 - 11.43% |
| Inter-day Precision (%CV) | 4.47 - 8.86% |
| Intra-day Accuracy | 96.07 - 98.25% |
| Inter-day Accuracy | 91.65 - 99.93% |
Experimental Protocols
Detailed methodologies for the validation of a bioanalytical method are crucial for reproducibility. Below are the typical experimental protocols for key validation parameters.
Linearity
-
Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of nifedipine and a fixed concentration of the internal standard.
-
The concentration range should encompass the expected concentrations in study samples and typically includes a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ). For the method using this compound, a range of 1.558 to 360.561 ng/mL was used.[1]
-
Process and analyze the calibration standards using the developed LC-MS/MS or HPLC-UV method.
-
Construct a calibration curve by plotting the peak area ratio of nifedipine to the internal standard against the nominal concentration of nifedipine.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.99.
Accuracy and Precision
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
For intra-day (within-run) precision and accuracy, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-day (between-run) precision and accuracy, analyze the QC samples on at least three different days.
-
Accuracy is expressed as the percentage of the measured concentration to the nominal concentration (%Bias or %RE). The mean value should be within ±15% of the nominal value, except for the LLOQ, where it should not deviate by more than ±20%.
-
Precision is expressed as the relative standard deviation (%RSD or %CV). The %RSD should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Lower Limit of Quantification (LLOQ)
-
The LLOQ is the lowest concentration of the analyte in the calibration curve that can be measured with acceptable accuracy and precision.
-
Analyze at least five replicates of the LLOQ sample.
-
The accuracy should be within 80-120% of the nominal concentration, and the precision (%RSD) should be ≤ 20%.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in the validation of the analytical method, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
A Researcher's Guide to Cross-Validation of Internal Standards for Nifedipine Bioanalysis
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents like Nifedipine (B1678770) in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fundamental to achieving reliable and reproducible results. While a stable isotope-labeled (SIL) internal standard, such as Dehydro Nifedipine-d6 or Nifedipine-d6, is considered the gold standard, other structural analogs are also employed.
Experimental Protocol for Internal Standard Cross-Validation
Cross-validation is essential to ensure that changing an internal standard does not affect the quantitative results of a bioanalytical method. The following protocol is based on established regulatory guidelines for bioanalytical method validation.[1][2][3][4][5]
Objective: To compare the performance of a new internal standard (e.g., this compound) against a previously validated internal standard by analyzing the same set of quality control (QC) and incurred samples.
1. Preparation of Standards and Quality Control Samples:
-
Prepare separate stock solutions for Nifedipine and each internal standard being evaluated.
-
From the Nifedipine stock solution, prepare calibration standards at a minimum of six concentration levels in the chosen biological matrix (e.g., human plasma).
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
2. Sample Preparation:
-
For each QC sample and a set of at least 20 incurred study samples, prepare two aliquots.
-
Spike one set of aliquots with the reference internal standard (e.g., Nifedipine-d6) at its working concentration.
-
Spike the second set of aliquots with the alternative internal standard (e.g., this compound, Nitrendipine, Amlodipine) at its predetermined working concentration.
-
Process all samples using the validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
3. LC-MS/MS Analysis:
-
Analyze the processed samples using the validated LC-MS/MS method.
-
Generate two sets of data for the QC and incurred samples: one quantified using the reference internal standard and the other using the alternative internal standard.
4. Data Evaluation and Acceptance Criteria:
-
For the QC samples, the mean accuracy of the results obtained with the alternative internal standard should be within ±15% of the nominal concentration.[3] The precision (%CV) should not exceed 15%.[3]
-
For the incurred samples, the percentage difference between the concentrations obtained using the two internal standards should be calculated for each sample.
-
For at least two-thirds of the incurred samples, the percent difference should be within ±20% of the mean of the two values.[6]
The following diagram illustrates the workflow for the cross-validation of two different internal standards.
Performance Comparison of Internal Standards for Nifedipine Analysis
The following table summarizes the performance characteristics of various internal standards used for the quantification of Nifedipine, as reported in different studies. It is important to note that these results are not from a direct head-to-head comparison and experimental conditions may vary between studies.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV or %RSD) | Recovery (%) | Reference |
| Nifedipine-d6 | UPLC-MS/MS | 0.050 - 150 | Not explicitly stated | Not explicitly stated | 95.6 | [1] |
| Nitrendipine | LC-MS/MS | 0.5 - 100 | Not explicitly stated | < 15 (Intra- & Inter-day) | Not explicitly stated | [2] |
| Amlodipine | LC-MS/MS | 4.01 - 297.03 | 91.65 - 99.93 | 4.47 - 11.43 | Not explicitly stated | [7] |
| Verapamil | HPLC-MS/MS | 1 - 100 | 104.1 - 108.7 (Mean Recovery) | Not explicitly stated | 104.1 - 108.7 | [8] |
| Nisoldipine | HPLC-UV | 60 - 250 | Not explicitly stated | 3.3 | 70 | [9] |
| Diazepam | HPLC-UV | 8 - 80 (mg/L) | Not explicitly stated | Not explicitly stated | 99.86 | [10] |
Exemplar Experimental Protocol for Nifedipine Analysis
This section provides a representative experimental protocol for the analysis of Nifedipine in human plasma using LC-MS/MS, based on methodologies reported in the literature.
1. Sample Preparation (Solid-Phase Extraction) [7]
-
Condition a solid-phase extraction cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 0.5 mL of plasma sample (pre-spiked with internal standard).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum.
-
Elute Nifedipine and the internal standard with 0.5 mL of the mobile phase.
-
Inject an aliquot of the eluent into the LC-MS/MS system.
2. Chromatographic Conditions [7]
-
Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 2 mM ammonium (B1175870) acetate (B1210297) in water (pH adjusted to 3 with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 1.5 - 2.5 minutes.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
The following diagram illustrates the logical relationship in selecting an internal standard for a bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Specific HPLC assay for serum nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of nifedipine content and its uniformity in tablets by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Dehydro Nifedipine-d6 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of Dehydro Nifedipine-d6 quantification, a critical step in ensuring data consistency and reliability across different research sites. While no direct inter-laboratory studies on this compound were identified in the public domain, this document outlines a comprehensive protocol and expected performance metrics based on established bioanalytical methods for the parent drug, Nifedipine (B1678770), and its primary metabolite, Dehydro Nifedipine. Adherence to these guidelines will facilitate robust and comparable results in multi-site studies.
Introduction to Inter-Laboratory Comparison
Inter-laboratory comparison, also known as round-robin testing, is a vital component of method validation in bioanalysis.[1][2] It serves to demonstrate the reproducibility and robustness of an analytical method when performed by different personnel in different laboratories using their own equipment.[1] This process is essential for clinical trials and other studies where samples are analyzed at multiple sites, ensuring that the generated data can be reliably combined and compared. Regulatory bodies like the FDA and international guidelines such as the ICH M10 provide a framework for conducting such cross-validation studies.[1][3]
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. Each participating laboratory should adhere to this protocol as closely as possible.
2.1. Materials and Reagents
-
This compound certified reference standard
-
Internal Standard (IS): e.g., Nitrendipine or a stable isotope-labeled analog of a related compound[4]
-
Human plasma (K2EDTA as anticoagulant) from at least six different sources for selectivity assessment[5]
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or phenyl-modified silica)[6] or liquid-liquid extraction (LLE) solvents (e.g., ether-n-hexane)[4]
2.2. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
Loading: Load 200 µL of plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2.3. LC-MS/MS Conditions
-
LC System: A validated UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm) is a common choice.[4]
-
Mobile Phase: A gradient of methanol and 50 mM ammonium acetate solution (50:50, v/v) can be effective.[6]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.[4][6]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized.
2.4. Calibration and Quality Control
-
Calibration Standards: Prepare a set of at least six non-zero calibration standards by spiking blank human plasma with known concentrations of this compound. The range should encompass the expected concentrations in study samples, for instance, 0.5-100 ng/mL.[4][6]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following tables summarize the expected performance characteristics from three hypothetical laboratories participating in the comparison study.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Laboratory | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Lab A | 0.5 - 100 | > 0.998 | 0.5 |
| Lab B | 0.5 - 100 | > 0.997 | 0.5 |
| Lab C | 0.5 - 100 | > 0.999 | 0.5 |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Laboratory | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Bias) |
| Lab A | Low QC | 2 | < 10% | ± 10% | < 12% | ± 12% |
| Mid QC | 10 | < 8% | ± 8% | < 10% | ± 10% | |
| High QC | 50 | < 7% | ± 7% | < 9% | ± 9% | |
| Lab B | Low QC | 2 | < 12% | ± 13% | < 14% | ± 14% |
| Mid QC | 10 | < 9% | ± 10% | < 11% | ± 11% | |
| High QC | 50 | < 8% | ± 9% | < 10% | ± 10% | |
| Lab C | Low QC | 2 | < 9% | ± 11% | < 11% | ± 13% |
| Mid QC | 10 | < 7% | ± 9% | < 9% | ± 10% | |
| High QC | 50 | < 6% | ± 8% | < 8% | ± 9% |
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[5]
Table 3: Recovery
| Laboratory | QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Lab A | Low QC | 2 | 85.2 |
| Mid QC | 10 | 88.5 | |
| High QC | 50 | 90.1 | |
| Lab B | Low QC | 2 | 82.7 |
| Mid QC | 10 | 86.3 | |
| High QC | 50 | 88.9 | |
| Lab C | Low QC | 2 | 87.1 |
| Mid QC | 10 | 89.6 | |
| High QC | 50 | 91.2 |
Alternative Analytical Approaches
While LC-MS/MS is the most common and sensitive method for quantifying Dehydro Nifedipine, other techniques have been employed for the analysis of Nifedipine and its metabolites, which could potentially be adapted.[8] These include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This method is less sensitive than LC-MS/MS but can be suitable for higher concentration samples.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the determination of Nifedipine and its metabolites.[11]
-
Voltammetric methods: These electrochemical methods have also been reported for Nifedipine analysis.[12]
The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.
Visualizations
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. benchchem.com [benchchem.com]
- 2. bisfa.org [bisfa.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. ajpaonline.com [ajpaonline.com]
- 9. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Dehydro Nifedipine-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in biological matrices is paramount. In the bioanalysis of nifedipine (B1678770), a widely used calcium channel blocker, the choice of an internal standard is a critical factor that directly impacts the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison of Dehydro Nifedipine-d6, a deuterated internal standard, with other commonly used alternatives, supported by experimental data to underscore its superior performance.
An ideal internal standard (IS) should mimic the analyte's chemical and physical properties as closely as possible, co-eluting during chromatography and exhibiting similar ionization behavior in the mass spectrometer. This ensures that any variability introduced during sample preparation, such as extraction inconsistencies or matrix effects, is effectively normalized, leading to highly reliable results. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition.
Comparative Performance of Internal Standards for Nifedipine Analysis
The following tables summarize the performance of Nifedipine-d6 (a close analog and likely functional equivalent to this compound) and other non-deuterated internal standards used in the bioanalysis of nifedipine. The data is compiled from various validated LC-MS/MS methods.
Table 1: Performance Data for Nifedipine-d6 as an Internal Standard
| Validation Parameter | Concentration Level | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Recovery (%) | Matrix Factor |
| Study 1 | LLOQ QC | 103.8 | 1.4 | 103.7 | 2.0 | Not Reported | Not Reported |
| LQC | 110.7 | 1.1 | 109.8 | 1.2 | Not Reported | 1.072 | |
| MQC | 104.0 | 1.6 | 103.9 | 1.5 | Not Reported | Not Reported | |
| HQC | 104.1 | 1.2 | 104.1 | 1.2 | Not Reported | 1.059 | |
| Study 2 | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | 93.2 | Not Reported |
Note: Data for Nifedipine-d6 is presented as a surrogate for this compound based on available literature.
Table 2: Performance Data for Alternative Internal Standards
| Internal Standard | Validation Parameter | Concentration Level | Intra-day/Inter-day Accuracy (%) | Intra-day/Inter-day Precision (%CV) | Recovery (%) |
| Amlodipine (B1666008) | Intra-day Accuracy | LLOQ, LQC, MQC, HQC | 91.65 - 99.93 | 4.47 - 8.86 | 41.25 - 46.47 |
| Inter-day Accuracy | LLOQ, LQC, MQC, HQC | 96.07 - 98.25 | 7.29 - 11.43 | ||
| Acetaminophen | Intra- & Inter-day Accuracy | 0.42, 6.53, 81.60 ng/mL | -3.92 to 7.31 (RE) | < 15 | Not Reported |
| Nitrendipine | Intra-day Precision | Not Specified | Not Reported | 1.4 - 4.2 | > 96.1 |
| Inter-day Precision | Not Specified | Not Reported | 3.9 - 5.6 | ||
| Nisoldipine | Recovery | 60-250 ng/mL | Not Reported | 3.3 | 70 |
| Diazepam | Intra- & Inter-assay Precision | 15, 160, 320 ng/mL | Not Reported | < 9 | 93.8 |
The data clearly indicates that while alternative internal standards can provide acceptable results, the use of a deuterated standard like Nifedipine-d6 consistently yields high accuracy and precision (low %CV). The matrix factor for Nifedipine-d6 being close to 1 suggests that it effectively compensates for matrix effects, a significant challenge in bioanalysis.
Experimental Protocols
Detailed Methodology for Nifedipine Analysis using Nifedipine-d6
This protocol is a representative example of a validated LC-MS/MS method for the quantification of nifedipine in human plasma using Nifedipine-d6 as the internal standard.
-
Sample Preparation: A liquid-liquid extraction method is employed.
-
Chromatographic Conditions:
-
UHPLC System: A suitable UHPLC system is used.
-
Column: A C18 analytical column is typically used.
-
Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is common.
-
Flow Rate: A flow rate suitable for the UHPLC system and column dimensions is maintained.
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for nifedipine and Nifedipine-d6 are optimized. For example, Q1/Q3 for Nifedipine: 347.100/315.200 and for Nifedipine-d6: 353.200/318.200.
-
-
Calibration and Quality Control: Calibration curves are prepared over a specified concentration range (e.g., 0.802 ng/mL - 241.037 ng/mL). Quality control samples at low, medium, and high concentrations are analyzed in each batch to ensure the accuracy and precision of the method.
Representative Methodology for Nifedipine Analysis using an Alternative Internal Standard (Amlodipine)
This protocol is based on a validated LC-MS/MS method using amlodipine as the internal standard.[1]
-
Sample Preparation: Solid-phase extraction (SPE) is used to extract nifedipine and amlodipine from human plasma.
-
Chromatographic Conditions:
-
LC System: A suitable HPLC or LC-MS/MS system is used.
-
Column: A C18 reversed-phase column is employed.
-
Mobile Phase: An isocratic mobile phase consisting of 2 mM ammonium acetate (B1210297) (pH adjusted to 3 with formic acid) and an organic solvent (e.g., acetonitrile) in an 80:20 v/v ratio is used.[1]
-
Flow Rate: A constant flow rate is maintained.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer is used.
-
Ionization Source: Positive ion electrospray ionization (ESI) is utilized.
-
-
Calibration and Quality Control: Calibration standards are prepared over a linear range (e.g., 4.01 to 297.03 ng/mL).[1] The accuracy and precision are evaluated using quality control samples at different concentration levels.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the rationale behind selecting a deuterated internal standard, the following diagrams are provided.
References
Assessing the Isotopic Purity of Dehydro Nifedipine-d6: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reliable quantitative analysis. This guide provides a comparative assessment of Dehydro Nifedipine-d6, a key metabolite of Nifedipine, and its alternatives, supported by experimental data and detailed analytical protocols.
This compound serves as a critical internal standard in pharmacokinetic and metabolic studies of Nifedipine, a widely used calcium channel blocker. Its structural similarity and mass shift relative to the unlabeled analyte allow for precise quantification by correcting for variability during sample preparation and analysis. However, the presence of residual non-deuterated or partially deuterated species can significantly impact analytical accuracy. Therefore, a thorough assessment of its isotopic purity is essential.
Comparison of Deuterated Internal Standards for Nifedipine Analysis
The selection of a suitable deuterated internal standard is critical for robust bioanalytical methods. While this compound is a primary choice for monitoring the metabolite, other deuterated analogs of the parent drug, Nifedipine, are also commercially available and utilized. This section compares the isotopic purity of this compound with a common alternative, Nifedipine-d6.
| Product Name | Supplier | Lot Number | Isotopic Purity (d6) | Isotopic Distribution (d0-d5) | Chemical Purity |
| This compound | LGC Standards | (Typical) | >98% (Assumed based on industry standards) | Data not publicly available | >95% (HPLC)[1] |
| Nifedipine-d6 | Cayman Chemical | (Example) | ≥99% (as sum of d1-d6)[2] | d0 contribution is minimal | Not specified |
Note: Specific isotopic distribution data for this compound is not consistently provided on publicly available certificates of analysis. The value presented is based on typical industry standards for high-quality deuterated internal standards.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a powerful tool for determining the relative abundance of each isotopologue (molecules with different numbers of deuterium (B1214612) atoms).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the mobile phase.
2. LC-HRMS Parameters:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 340-360.
-
Resolution: >70,000.
3. Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of this compound and its isotopologues (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d6 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H-NMR spectroscopy is used to determine the degree of deuteration by quantifying the residual protons at the labeled positions.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals overlapping with the analyte (e.g., CDCl₃ or DMSO-d6).
2. NMR Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or higher.
-
Nucleus: ¹H.
-
Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.
3. Data Analysis:
-
Integrate the signals corresponding to the residual protons on the two methyl groups.
-
Compare the integral of the residual proton signals to the integral of a known, non-deuterated portion of the molecule or an internal standard.
-
The percentage of deuteration can be calculated from the relative integrals.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of assessing the isotopic purity of this compound.
Caption: Experimental workflow for isotopic purity assessment.
Caption: Analytical approaches for purity determination.
References
A Researcher's Guide to Commercial Dehydro Nifedipine-d6: A Comparative Analysis
For researchers and drug development professionals utilizing isotopically labeled standards, the quality and reliability of these reagents are paramount. Dehydro Nifedipine-d6, a deuterated analog of a primary Nifedipine metabolite, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its accurate quantification is essential for the precise analysis of Nifedipine in biological matrices. This guide provides a comparative overview of commercial sources of this compound, focusing on key quality attributes and the experimental protocols necessary for their verification.
While specific batch data from suppliers requires direct inquiry, this guide outlines the crucial parameters for comparison, supported by established analytical methodologies.
Key Quality Parameters for Comparison
The selection of a suitable commercial source for this compound should be based on a thorough evaluation of its chemical purity, isotopic enrichment, and stability. These parameters, typically detailed in a Certificate of Analysis (CoA), are fundamental to ensuring the accuracy and reproducibility of experimental results.
Data Presentation: Commercial Source Comparison
The following table summarizes the critical data points to request and compare from potential suppliers. The values presented are illustrative and should be replaced with lot-specific data from the supplier's CoA.
| Parameter | Supplier A | Supplier B | Supplier C | Analytical Method |
| Chemical Purity (%) | >98% | >99% | >98.5% | HPLC, UPLC |
| Isotopic Purity (% d6) | >99% | >99.5% | >99% | Mass Spectrometry, NMR |
| Isotopic Enrichment (D atoms) | ≥ 98% | ≥ 99% | ≥ 98% | Mass Spectrometry |
| Residual Solvents | <0.5% | <0.1% | <0.2% | GC-HS |
| Storage Conditions | -20°C | -20°C, Dessicated | 2-8°C | - |
| Certificate of Analysis | Provided | Provided | Provided | - |
Experimental Protocols for Quality Verification
Researchers should have a clear understanding of the methodologies used to generate the data presented in the CoA. The following are detailed protocols for key experiments that are fundamental to assessing the quality of this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify this compound from any non-labeled or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
-
Isotopic Enrichment and Purity Analysis by Mass Spectrometry (MS)
LC-MS/MS is a powerful technique for determining the isotopic distribution and confirming the mass of the deuterated compound.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure:
-
Infuse a solution of the this compound into the mass spectrometer.
-
Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Perform MS/MS analysis to confirm the fragmentation pattern and compare it to a reference standard of non-labeled Dehydro Nifedipine.
-
Calculate the isotopic enrichment by measuring the relative intensities of the ion peaks corresponding to the d0 to d6 species.
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are used to confirm the chemical structure and the positions of deuterium (B1214612) labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The absence or significant reduction of signals at the expected positions of deuteration in the ¹H NMR spectrum confirms successful labeling.
-
The ¹³C NMR spectrum should be consistent with the proposed structure.
-
Stability Testing
Stability studies are crucial to determine the shelf-life and appropriate storage conditions.
-
Protocol:
-
Store aliquots of the this compound under various conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
At specified time points (e.g., 0, 3, 6, 12 months), analyze the purity and integrity of the compound using the HPLC and LC-MS methods described above.
-
A decrease in purity over time indicates degradation.
-
Visualizing Workflows and Pathways
To aid in the understanding of the analytical processes and the metabolic context of this compound, the following diagrams are provided.
Caption: Quality control workflow for commercial this compound.
Caption: Role of this compound in Nifedipine metabolism studies.
Conclusion
The selection of a high-quality this compound internal standard is a critical step in ensuring the reliability of pharmacokinetic and metabolic studies. While commercial suppliers provide essential information on their Certificates of Analysis, a thorough understanding of the analytical methods used to generate this data empowers researchers to critically evaluate and compare products. By requesting detailed CoAs and understanding the underlying experimental protocols, scientists can confidently select the most appropriate source for their research needs, ultimately contributing to the generation of robust and reproducible scientific data.
Navigating the Matrix: A Comparative Guide to Dehydro Nifedipine-d6 Analysis in Diverse Biological Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of the matrix effects encountered when analyzing Dehydro Nifedipine-d6, a key metabolite of Nifedipine, in various biological samples. Understanding and mitigating these effects is crucial for robust and reliable bioanalytical data.
The choice of biological matrix—be it plasma, urine, or tissue homogenate—presents a unique analytical challenge. Endogenous components within each matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This phenomenon, known as the "matrix effect," can significantly impact the accuracy and precision of quantification. The use of a stable isotope-labeled internal standard, such as this compound, is a critical strategy to compensate for these variations. This guide synthesizes available data to offer a comparative overview of matrix effects across different biological samples and provides detailed experimental protocols to aid in method development.
Quantitative Comparison of Matrix Effects
The following table summarizes the reported matrix effects for Dehydro Nifedipine and its parent compound, Nifedipine, in various biological matrices. It is important to note that direct comparative studies for this compound across multiple matrices are limited. Therefore, data for the non-deuterated analyte is used as a surrogate to infer the potential behavior of its deuterated counterpart. A matrix effect value of 100% indicates no effect, values below 100% suggest ion suppression, and values above 100% indicate ion enhancement.
| Biological Matrix | Analyte | Internal Standard | Matrix Effect (%) | Ionization Technique | Reference |
| Human Plasma | Nifedipine | Amlodipine | Not explicitly quantified, but noted as a significant factor requiring mitigation. | ESI | [1] |
| Human Plasma | Nifedipine | Acetaminophen | 93.06 ± 6.02 (Low QC), 95.07 ± 6.18 (Mid QC), 100.57 ± 5.73 (High QC) | ESI | [2] |
| Human Plasma | Nifedipine | Verapamil | Not explicitly quantified, but method validated for seven different plasma lots. | ESI | [3] |
| Human Plasma | Nifedipine | Nifedipine-d6 | Matrix Factor: 1.059 (High QC), 1.072 (Low QC) | APCI | |
| Human Urine | Nifedipine and Dehydronifedipine | - | Not explicitly quantified, but extraction recoveries reported (70-95%). | UV | |
| Mouse Brain Homogenate | Cassette of 8 drugs | Stable Isotope Labeled Analogs | Low ion suppression reported with liquid-liquid extraction. | ESI |
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting analytical methods. Below are summarized protocols for the extraction and analysis of Nifedipine and its metabolites from different biological samples, which can be adapted for this compound.
Experimental Workflow for Matrix Effect Assessment
The following diagram illustrates a typical workflow for the evaluation of matrix effects in a bioanalytical method.
Sample Preparation from Human Plasma (Liquid-Liquid Extraction)
This protocol is effective in removing proteins and phospholipids, which are common sources of matrix effects in plasma.
-
Aliquot : Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard : Add 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Alkalinization : Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex briefly.
-
Extraction : Add 1 mL of a mixture of ethyl acetate (B1210297) and n-hexane (1:1, v/v). Vortex for 5 minutes.
-
Centrifugation : Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Evaporation : Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis : Inject an aliquot into the LC-MS/MS system.
Sample Preparation from Human Urine (Dilute-and-Shoot)
For urine, a simple dilution is often sufficient, especially when using a robust LC-MS/MS system and a deuterated internal standard.
-
Aliquot : Transfer 100 µL of human urine into a clean microcentrifuge tube.
-
Internal Standard : Add 20 µL of this compound working solution.
-
Dilution : Add 880 µL of the initial mobile phase and vortex.
-
Centrifugation : Centrifuge at 14,000 rpm for 15 minutes to pellet any particulates.
-
Analysis : Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
Sample Preparation from Tissue Homogenate (Protein Precipitation)
This method is suitable for various tissue types and effectively removes a significant portion of the protein content.
-
Homogenization : Homogenize the tissue sample (e.g., liver, kidney, brain) in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of approximately 100-200 mg/mL.
-
Aliquot : Transfer 100 µL of the tissue homogenate to a microcentrifuge tube.
-
Internal Standard : Add 20 µL of this compound working solution.
-
Precipitation : Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes.
-
Centrifugation : Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Evaporation : Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis : Inject an aliquot into the LC-MS/MS system.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the biological matrix, sample preparation, and the resulting matrix effect, highlighting the role of the deuterated internal standard.
Conclusion
The choice of biological matrix significantly influences the extent of matrix effects in the bioanalysis of this compound. While plasma is a common and well-characterized matrix, it is prone to significant interference from proteins and phospholipids, often necessitating more rigorous sample preparation techniques like liquid-liquid extraction or solid-phase extraction. Urine, being a less complex matrix in terms of protein content, may allow for simpler "dilute-and-shoot" methods, but can have high salt content and variability. Tissue homogenates introduce their own set of challenges with high lipid and protein content, requiring effective homogenization and cleanup procedures.
The use of a deuterated internal standard like this compound is indispensable for compensating for matrix-induced ionization variability. As it co-elutes and behaves almost identically to the analyte during extraction and ionization, it provides a reliable means for normalization, leading to more accurate and precise quantitative results. Researchers should carefully validate their methods for each specific biological matrix to understand and control for matrix effects, ensuring the integrity of their pharmacokinetic and toxicokinetic data.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Dehydro Nifedipine-d6
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Dehydro Nifedipine-d6, a deuterated analog of a Nifedipine metabolite. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
Hazard Profile of Nifedipine-d6
Nifedipine-d6, a related compound, is classified with specific health and environmental hazards. This information is crucial for understanding the necessity of specialized disposal procedures.
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects[1]. |
| Suspected of damaging fertility or the unborn child | H361 | May have adverse effects on reproductive health and fetal development. |
| Toxic to aquatic life with long lasting effects | H411 | Release into the environment can cause long-term harm to aquatic ecosystems. |
Procedural Guidance for Disposal
The universally mandated procedure for the disposal of this compound and its containers is to act in accordance with local, regional, national, and international regulations[2]. Due to its hazardous nature, this compound must not be disposed of in standard waste streams or poured down the drain. The following step-by-step process outlines the best practices for laboratory personnel.
Step 1: Identification and Segregation
-
Identify Waste: Clearly label all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible waste mixing can lead to dangerous reactions.
Step 2: Consult Institutional Protocols and EHS
-
Review Internal Guidelines: Refer to your organization's chemical hygiene plan and standard operating procedures for hazardous waste disposal.
-
Contact EHS: Your institution's EHS department is the primary resource for specific guidance on chemical waste disposal. They will provide information on proper labeling, container selection, and pickup schedules.
Step 3: Packaging and Labeling
-
Use Appropriate Containers: Collect waste in a designated, compatible, and leak-proof container. The container must be in good condition and have a secure lid.
-
Label Correctly: Affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic", "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or lab group
-
Step 4: Storage and Collection
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and clearly marked.
-
Arrange for Pickup: Follow your EHS department's procedure to schedule a waste pickup. Do not allow hazardous waste to accumulate beyond established limits.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of Dehydro Nifedipine-d6: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Dehydro Nifedipine-d6. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity - Oral (Category 4): Harmful if swallowed.[1][2]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1]
-
Chronic Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Pictograms:
| Pictogram | Hazard |
|
| Acute Toxicity (Harmful) |
|
| Health Hazard (Reproductive Toxicity) |
|
| Hazardous to the Aquatic Environment |
Hazard Statements:
-
H361: Suspected of damaging fertility or the unborn child.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is critical to minimize exposure. Refer to applicable national and local standards for PPE.
| PPE Category | Specifications | Rationale |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile). Glove material selection should be based on penetration times and degradation rates. Always inspect gloves before use and use proper removal technique.[1] | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[3][4] | To protect eyes from splashes or dust. |
| Skin and Body Protection | Protective clothing, such as a lab coat. For bulk processing, impervious protective clothing is recommended.[1][3][4] | To prevent skin exposure. |
| Respiratory Protection | Not typically required for small quantities with adequate ventilation. If dust is generated and exposure limits may be exceeded, use a NIOSH-approved respirator.[3][4][5] | To prevent inhalation of dust. |
Handling and Storage Protocol
3.1. Engineering Controls:
-
Work in a well-ventilated area.[4]
-
Use a local exhaust ventilation system or a chemical fume hood to minimize dust generation and accumulation.[3][4]
-
Facilities should be equipped with an eyewash station and a safety shower.[4]
3.2. Handling Workflow:
3.3. Storage:
-
Store in a tightly closed container.[4]
-
Protect from light.[4]
-
Recommended long-term storage is at -20°C in a freezer.[6][7][8][9]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Swallowed | Immediately call a poison center or doctor. Rinse mouth.[1][2] Symptoms of poisoning may be delayed for several hours; medical observation for at least 48 hours is recommended.[1] |
| If Inhaled | Move the person to fresh air and consult a doctor if complaints arise.[1][2] |
| On Skin | While the product is generally not irritating, it is good practice to wash with soap and water.[1][2] |
| In Eyes | Rinse opened eye for several minutes under running water.[1][2] |
Accidental Release and Disposal Plan
5.1. Accidental Release:
-
Evacuate: Non-essential personnel should be evacuated from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE.[3] Contain the spill to prevent it from entering sewers or waterways.[1]
-
Clean-up: For dry spills, use a method that avoids dust generation, such as a filtered vacuum or a damp cloth.[3][4] Place the collected material into a suitable, labeled container for disposal.[3][4]
5.2. Disposal Plan:
Disposal Precautions:
-
Do not allow the product to reach groundwater, water courses, or sewage systems as it is toxic to aquatic life.[1]
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[2]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. gerpac.eu [gerpac.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | TRC-D229802-10MG | LGC Standards [lgcstandards.com]
- 9. usbio.net [usbio.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
